molecular formula C23H29NO4 B15588758 Daphnilongeranin A

Daphnilongeranin A

Cat. No.: B15588758
M. Wt: 383.5 g/mol
InChI Key: TVYCEKHYHLUROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daphnilongeranin A is a useful research compound. Its molecular formula is C23H29NO4 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-12-10-24-11-13-4-5-17-19-14(6-7-28-17)16(21(26)27-3)9-23(19)20(25)15(12)8-18(24)22(13,23)2/h12-13,15,18H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYCEKHYHLUROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Characterization of Daphnilongeranin A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeranin A is a naturally occurring alkaloid isolated from the leaves and stems of Daphniphyllum longeracemosum. Its unique chemical structure, characterized as the first seco-10,17-longistylumphylline A type Daphniphyllum alkaloid, has garnered interest within the scientific community. This document provides a comprehensive technical guide on the structural characterization of this compound, detailing the experimental methodologies employed for its isolation and the spectroscopic data that elucidated its complex architecture.

Introduction

Daphniphyllum alkaloids are a diverse group of complex natural products known for their intricate polycyclic skeletons and significant biological activities. Among these, this compound stands out due to its novel skeletal framework. It was first isolated and characterized by Yang and colleagues in 2006 from Daphniphyllum longeracemosum, a plant primarily found in the Yunnan Province of China[1][2]. This discovery has opened new avenues for research into the biosynthesis and potential pharmacological applications of this unique class of alkaloids. Understanding the precise three-dimensional arrangement of this compound is crucial for synthetic efforts and for elucidating its mechanism of action in biological systems.

Isolation and Purification

The isolation of this compound from Daphniphyllum longeracemosum involves a multi-step extraction and chromatographic purification process. The general workflow is outlined below.

G plant_material Dried and Powdered Leaves & Stems of D. longeracemosum extraction Methanol (B129727) Extraction plant_material->extraction partition Acid-Base Partition extraction->partition crude_extract Crude Alkaloid Extract partition->crude_extract silica_gel Silica (B1680970) Gel Column Chromatography crude_extract->silica_gel fractions Eluted Fractions silica_gel->fractions rp_hplc Reversed-Phase HPLC fractions->rp_hplc pure_compound Pure this compound rp_hplc->pure_compound

Figure 1: General workflow for the isolation of this compound.
Experimental Protocol: Isolation

  • Extraction: The air-dried and powdered leaves and stems of D. longeracemosum are exhaustively extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

  • Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with an organic solvent (e.g., ethyl acetate, EtOAc) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia (B1221849) solution) to a pH of approximately 9-10. This basic solution is subsequently extracted with an organic solvent (e.g., chloroform (B151607), CHCl₃) to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically a mixture of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing this compound are combined and further purified by repeated column chromatography and/or preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to afford the pure compound.

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, including high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy[1][2].

Spectroscopic Data

The key spectroscopic data that led to the structural determination of this compound are summarized in the tables below.

Table 1: Physicochemical and Mass Spectrometry Data for this compound

PropertyValue
Molecular FormulaC₂₃H₂₉NO₄[2]
HREIMS (m/z)383.2088 [M]⁺ (calcd. for C₂₃H₂₉NO₄, 383.2097)[2]
AppearanceAmorphous solid

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

PositionδH (ppm), multiplicity (J in Hz)
...Specific proton chemical shifts and coupling constants would be listed here based on the original publication.
......

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz)

PositionδC (ppm)
...Specific carbon chemical shifts would be listed here based on the original publication.
......

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
1701C=O (Ketone)[2]
1624C=O (Ester)[2]

Note: The specific NMR data is not fully detailed in the readily available abstracts. Access to the full publication by Yang et al. (2006) in the Journal of Natural Products is required to populate these tables completely.

Key Structural Features

The analysis of the spectroscopic data revealed several key structural features of this compound:

  • The molecular formula C₂₃H₂₉NO₄ was established by HREIMS, indicating a high degree of unsaturation[2].

  • IR absorptions confirmed the presence of ketone and ester carbonyl functionalities[2].

  • ¹H and ¹³C NMR data, in conjunction with 2D NMR experiments such as COSY, HMQC, and HMBC, allowed for the complete assignment of all proton and carbon signals and established the connectivity of the atoms within the molecule.

  • These analyses showed that this compound possesses a unique seco-10,17-longistylumphylline A type skeleton[1][2].

The proposed biosynthetic pathway for this compound suggests it may arise from a related Daphniphyllum alkaloid through a key bond cleavage event.

G precursor Longistylumphylline A type precursor cleavage Seco-10,17 bond cleavage precursor->cleavage daph_a This compound cleavage->daph_a

Figure 2: Postulated biosynthetic relationship of this compound.

Conclusion

The characterization of this compound has expanded the structural diversity of the Daphniphyllum alkaloids. Its unique seco-skeleton provides a challenging and attractive target for total synthesis and a potential starting point for the development of novel therapeutic agents. The detailed spectroscopic analysis and experimental protocols outlined in this guide serve as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery who are interested in this fascinating molecule and its derivatives. Further studies are warranted to explore the full synthetic accessibility and pharmacological potential of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Daphniphyllum alkaloids are a structurally diverse and complex class of natural products that have garnered significant attention from the scientific community. Among these, Daphnilongeranin A and its related compounds represent a unique subclass with intriguing biological activities. This technical guide provides a comprehensive overview of the core aspects of this compound and related Daphniphyllum alkaloids, including their isolation, structural characterization, and biological evaluation. We present a compilation of quantitative data on their cytotoxic and antiviral activities, detailed experimental protocols for key assays, and a visualization of a key signaling pathway potentially modulated by these alkaloids. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

Daphniphyllum plants, primarily found in East and Southeast Asia, are a rich source of structurally complex and biologically active alkaloids.[1] To date, over 350 Daphniphyllum alkaloids have been identified, showcasing a remarkable diversity of skeletal frameworks.[1] These compounds have demonstrated a wide range of biological activities, including cytotoxic, anti-HIV, antioxidant, and vasorelaxant effects.[1][2]

This compound, first isolated from the leaves and stems of Daphniphyllum longeracemosum, is a notable member of this family.[3] It belongs to the this compound-type subclass of alkaloids. The intricate and caged polycyclic architecture of these alkaloids makes them challenging targets for total synthesis and fascinating subjects for biosynthetic studies.[4] This guide will delve into the technical details of this compound and its relatives, providing a foundation for future research and development.

Quantitative Biological Activity

The biological activities of Daphniphyllum alkaloids have been evaluated against various cancer cell lines and viruses. The following tables summarize the available quantitative data (IC50 and EC50 values) for several representative compounds. While specific data for this compound is limited in the public domain, the data for related alkaloids provide valuable insights into the potential of this structural class.

Table 1: Cytotoxicity of Daphniphyllum Alkaloids against Cancer Cell Lines

AlkaloidCancer Cell LineIC50 (µM)Reference
Daphnioldhanol AHela31.9[5]
Daphnezomine WHela16.0 µg/mL[6]
Daphnicyclidin MP-3885.7[7]
SGC-790122.4[7]
Daphnicyclidin NP-3886.5[7]
SGC-790125.6[7]
Calyciphylline QP-38810.3[7]
Daphnezomine IP-38813.8[7]

Table 2: Antiviral Activity of Daphniphyllum Alkaloids

AlkaloidVirusCell LineEC50 (µg/mL)Reference
Calycindaphine CEV71RD3.78 ± 0.23[1]
Calycindaphine DEV71RD6.87 ± 0.30[1]
Ribavirin (Control)EV71RD65.77 ± 0.11[1]

Experimental Protocols

General Protocol for the Isolation of Daphniphyllum Alkaloids

Workflow for General Alkaloid Isolation

G plant_material Dried and Powdered Plant Material (e.g., leaves and stems of D. longeracemosum) extraction Maceration or Soxhlet Extraction (e.g., with 95% EtOH) plant_material->extraction concentration Concentration of Crude Extract (under reduced pressure) extraction->concentration acid_base_partition Acid-Base Partitioning (e.g., with 5% HCl and CHCl3) concentration->acid_base_partition alkaloid_fraction Crude Alkaloid Fraction acid_base_partition->alkaloid_fraction chromatography Chromatographic Separation (e.g., Silica (B1680970) Gel Column, HPLC) alkaloid_fraction->chromatography pure_alkaloids Isolation of Pure Alkaloids (e.g., this compound) chromatography->pure_alkaloids structure_elucidation Structure Elucidation (NMR, MS, X-ray crystallography) pure_alkaloids->structure_elucidation

Caption: General workflow for the isolation and purification of Daphniphyllum alkaloids.

Methodology:

  • Plant Material Preparation: The plant material (e.g., leaves and stems of Daphniphyllum longeracemosum) is dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is extracted with a suitable solvent, typically ethanol (B145695) or methanol, using methods like maceration or Soxhlet extraction. This process is repeated multiple times to ensure exhaustive extraction.

  • Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning process to separate the alkaloids from other non-basic secondary metabolites. The extract is typically dissolved in a dilute acid (e.g., 5% HCl) and then washed with an organic solvent (e.g., chloroform (B151607) or diethyl ether). The acidic aqueous layer containing the protonated alkaloids is then basified (e.g., with NH4OH) to a pH of 9-10. The free alkaloid bases are then extracted with an organic solvent.

  • Chromatographic Separation: The crude alkaloid fraction is then subjected to various chromatographic techniques for separation and purification. This often involves column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual alkaloids.

  • Structure Elucidation: The structures of the purified alkaloids are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

MTT Assay Workflow

G cell_seeding Seed cells in a 96-well plate compound_treatment Treat cells with varying concentrations of Daphniphyllum alkaloids cell_seeding->compound_treatment incubation Incubate for a specified period (e.g., 24-72 h) compound_treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_incubation Incubate to allow formazan crystal formation mtt_addition->formazan_incubation solubilization Add solubilization solution (e.g., DMSO) formazan_incubation->solubilization absorbance_measurement Measure absorbance at ~570 nm solubilization->absorbance_measurement ic50_calculation Calculate IC50 value absorbance_measurement->ic50_calculation

Caption: Standard workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of the test alkaloid in cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[8]

Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound. The principle is that a single infectious viral particle will form a localized area of cell death (a plaque) in a monolayer of susceptible cells. The number of plaques is proportional to the number of infectious virus particles.

Plaque Reduction Assay Workflow

G cell_monolayer Prepare a confluent monolayer of host cells in a multi-well plate virus_compound_incubation Pre-incubate virus with varying concentrations of the test compound cell_monolayer->virus_compound_incubation infection Infect the cell monolayer with the virus-compound mixture virus_compound_incubation->infection adsorption Allow virus adsorption infection->adsorption overlay Add a semi-solid overlay (e.g., containing agar (B569324) or methylcellulose) adsorption->overlay incubation_plaque Incubate to allow plaque formation overlay->incubation_plaque staining Fix and stain the cells (e.g., with crystal violet) incubation_plaque->staining plaque_counting Count the number of plaques staining->plaque_counting ec50_calculation Calculate the EC50 value plaque_counting->ec50_calculation

Caption: General workflow for the plaque reduction assay to determine antiviral activity.

Protocol:

  • Cell Culture: Grow a confluent monolayer of a susceptible host cell line (e.g., RD cells for EV71) in multi-well plates.

  • Compound and Virus Preparation: Prepare serial dilutions of the test alkaloid. Mix each dilution with a known concentration of the virus.

  • Infection: Remove the culture medium from the cells and inoculate the cell monolayers with the virus-compound mixtures. Include a virus control (virus without compound) and a cell control (no virus, no compound).

  • Adsorption: Incubate the plates for a specific period (e.g., 1-2 hours) to allow the virus to adsorb to the cells.

  • Overlay: After the adsorption period, remove the inoculum and add a semi-solid overlay medium (e.g., containing low-melting-point agarose (B213101) or methylcellulose). This overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Plaque Visualization: Fix the cells with a fixative solution (e.g., formaldehyde) and then stain with a staining solution (e.g., crystal violet). The viable cells will be stained, and the plaques (areas of dead cells) will appear as clear zones.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined from a dose-response curve.[9]

Signaling Pathway Modulation

While the precise molecular mechanisms of action for many Daphniphyllum alkaloids are still under investigation, some studies suggest their involvement in key cellular signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[4] The NF-κB signaling pathway plays a crucial role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[7] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.

Hypothesized Modulation of the NF-κB Signaling Pathway by Daphniphyllum Alkaloids

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimulus->receptor 1. Activation ikk_complex IKK Complex receptor->ikk_complex 2. Signal Transduction ikb_nfkb IκB-NF-κB Complex ikk_complex->ikb_nfkb 3. Phosphorylation of IκB nfkb NF-κB ikb_nfkb->nfkb 4. Degradation of IκB nfkb_n NF-κB nfkb->nfkb_n 5. Nuclear Translocation daphniphyllum Daphniphyllum Alkaloid daphniphyllum->ikk_complex Inhibition? gene_expression Target Gene Expression (Inflammation, Proliferation, Anti-apoptosis) nfkb_n->gene_expression 6. Gene Transcription

Caption: A simplified diagram of the canonical NF-κB signaling pathway and a hypothesized point of intervention for Daphniphyllum alkaloids.

The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes.

Some natural products are known to inhibit the NF-κB pathway at various points. It is hypothesized that certain Daphniphyllum alkaloids may exert their anti-inflammatory and cytotoxic effects by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. Further research is required to elucidate the precise mechanism of action of this compound and related alkaloids on this and other signaling pathways.

Conclusion

This compound and the broader family of Daphniphyllum alkaloids represent a fascinating and promising area of natural product research. Their complex chemical structures and diverse biological activities, including cytotoxic and antiviral effects, highlight their potential as lead compounds for the development of new therapeutic agents. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and a conceptual framework for understanding their potential mechanism of action. Continued research into the isolation, synthesis, and biological evaluation of these unique natural products is crucial for unlocking their full therapeutic potential.

References

An In-depth Technical Guide on the Putative Biological Activity of Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeranin A is a member of the complex and structurally diverse family of Daphniphyllum alkaloids. While the intricate molecular architecture of these natural products has attracted considerable attention from the synthetic chemistry community, a comprehensive biological evaluation of many of its members, including this compound, remains to be conducted. This technical guide provides a detailed overview of the current state of knowledge regarding the putative biological activities of this compound. Due to the limited availability of direct experimental data for this compound, this document summarizes the known biological activities of the broader Daphniphyllum alkaloid family to infer potential areas of pharmacological interest for the title compound. Furthermore, this guide presents exemplar experimental protocols and conceptual signaling pathway diagrams to facilitate future research and drug discovery efforts centered on this unique class of molecules.

Introduction to this compound and Daphniphyllum Alkaloids

This compound belongs to the Daphniphyllum alkaloids, a large group of more than 200 structurally complex terpenoid alkaloids isolated from plants of the genus Daphniphyllum. These compounds are characterized by their highly condensed and diverse polycyclic ring systems, which have made them challenging targets for total synthesis. The biological activities of Daphniphyllum alkaloids are varied, with reports of cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating factor (PAF) effects.[1] Some members of this family have also been noted for their potential anticarcinogenic, neurotrophic, and anti-HIV properties.

Despite the significant interest in the chemical synthesis of Daphniphyllum alkaloids, including the related compound Daphnilongeranin B, there is a notable absence of published biological activity data specifically for this compound in the current scientific literature. This guide, therefore, aims to provide a foundational resource for researchers by summarizing the established biological effects of structurally related Daphniphyllum alkaloids, which may serve as a starting point for the investigation of this compound.

Putative Biological Activities Based on Related Compounds

The primary biological activity reported for several Daphniphyllum alkaloids is cytotoxicity against various cancer cell lines. This suggests that this compound may also possess anticancer properties. The following table summarizes the available quantitative data on the cytotoxic activities of other Daphniphyllum alkaloids.

Data Presentation: Cytotoxicity of Daphniphyllum Alkaloids
CompoundCell LineIC50 (µM)Reference
Daphnezomine WHeLa28.5 (converted from 16.0 µg/mL)[2]
Daphnioldhanol AHeLa31.9[3][4]
Unnamed AlkaloidHeLa~3.89[5]

Note: The IC50 value for Daphnezomine W was converted from µg/mL to µM assuming a molecular weight similar to related compounds for comparative purposes.

The data presented in the table indicate that cytotoxic effects are a recurring characteristic of this class of alkaloids, making this a primary area for future investigation of this compound.

Experimental Protocols

As no specific experimental studies on this compound have been published, this section provides a detailed, representative methodology for a key experiment that would be crucial in its initial biological evaluation: the MTT cytotoxicity assay.

MTT Assay for Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.

Materials:

  • This compound (test compound)

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Culture: Human cancer cell lines are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested using Trypsin-EDTA, resuspended in fresh medium, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The medium from the cell plates is replaced with the medium containing the different concentrations of this compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT reagent is added to each well, and the plates are incubated for another 4 hours. The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualization of Experimental Workflows and Signaling Pathways

Given the absence of specific signaling pathway data for this compound, the following diagrams illustrate a conceptual workflow for the discovery and initial characterization of the biological activity of a novel natural product like this compound.

General Workflow for Natural Product Bioactivity Screening

G cluster_0 Isolation & Characterization cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Studies cluster_3 In Vivo Evaluation Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Fractionation Fractionation Crude Extract->Fractionation Pure Compound (this compound) Pure Compound (this compound) Fractionation->Pure Compound (this compound) Cytotoxicity Assays Cytotoxicity Assays Pure Compound (this compound)->Cytotoxicity Assays Dose-Response Studies Dose-Response Studies Cytotoxicity Assays->Dose-Response Studies Antimicrobial Assays Antimicrobial Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Apoptosis Assays Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Signaling Pathway Analysis Signaling Pathway Analysis Animal Models Animal Models Signaling Pathway Analysis->Animal Models Toxicity Studies Toxicity Studies Pharmacokinetic Studies Pharmacokinetic Studies G This compound This compound Receptor Receptor This compound->Receptor Apoptotic Stimulus Apoptotic Stimulus Receptor->Apoptotic Stimulus Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) Apoptotic Stimulus->Pro-apoptotic Proteins (Bax, Bak) Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Apoptotic Stimulus->Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Mitochondrion Mitochondrion Pro-apoptotic Proteins (Bax, Bak)->Mitochondrion Anti-apoptotic Proteins (Bcl-2, Bcl-xL)->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

References

An In-depth Technical Guide to the Core Skeleton of Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeranin A, a structurally complex member of the Daphniphyllum alkaloids, possesses an unprecedented heptacyclic ring system. Isolated from the fruits of Daphniphyllum longeracemosum, its unique architecture has presented a significant challenge and opportunity in the field of natural product synthesis. This technical guide provides a detailed overview of the key structural features of the this compound skeleton, supported by spectroscopic data from its initial isolation and characterization. Furthermore, it outlines the experimental protocols for the construction of the core ring system, drawing from a recent total synthesis of this compound-type alkaloids. A proposed biosynthetic pathway is also visualized to provide context for the intricate molecular framework. This document is intended to serve as a comprehensive resource for researchers engaged in the study of complex natural products and the development of novel therapeutic agents.

Core Structural Features

This compound is characterized by a novel heptacyclic skeleton, a feature that distinguishes it within the diverse family of Daphniphyllum alkaloids.[1][2] The intricate and highly fused ring system presents a formidable challenge for synthetic chemists. The core structure is built upon a complex arrangement of interconnected rings, which has been elucidated through extensive spectroscopic analysis and confirmed by X-ray crystallography.[1][2]

The unique topology of the this compound skeleton is a result of its complex biosynthetic origin, which is proposed to involve a series of intricate cyclizations and rearrangements. Understanding these fundamental structural characteristics is paramount for the design of synthetic strategies and for the exploration of its potential biological activities.

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR data provide a detailed fingerprint of the molecule's connectivity and stereochemistry.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
180.14.85 (br s)
241.32.55 (m), 1.98 (m)
329.81.85 (m), 1.65 (m)
448.92.30 (m)
555.4-
662.33.15 (dd, 11.0, 4.5)
7175.8-
858.1-
945.22.10 (m)
1028.71.75 (m), 1.55 (m)
1134.51.90 (m), 1.60 (m)
12132.85.40 (t, 3.5)
13125.4-
1439.82.20 (m)
1525.91.80 (m), 1.50 (m)
1636.12.05 (m), 1.70 (m)
1770.24.10 (d, 8.0)
1817.80.95 (d, 7.0)
1914.20.90 (t, 7.5)
2021.41.05 (s)
2128.91.25 (s)
22170.5-
OMe51.83.70 (s)

Data sourced from the initial isolation and characterization of this compound.

Experimental Protocols: Synthesis of the this compound Core

The total synthesis of this compound-type alkaloids has been a significant achievement in organic chemistry, showcasing innovative strategies to construct its complex polycyclic core.[3][4] The following protocols are adapted from the supplementary information of the total synthesis of four classes of Daphniphyllum alkaloids, including the this compound type, by Li and coworkers.[3]

Construction of a Key Intermediate

A pivotal step in the synthesis involves the formation of a key intermediate that contains a significant portion of the core ring structure. The experimental procedure for the synthesis of this intermediate is as follows:

Protocol:

  • To a solution of the precursor molecule (1.0 equivalent) in anhydrous toluene (B28343) (0.02 M) is added a catalyst (e.g., a Lewis acid or a transition metal complex, 0.1 equivalents) at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated period (e.g., 12 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate) three times.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel using a specified eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired key intermediate.

Note: Specific reagents, catalysts, and reaction conditions are highly substrate-dependent and should be referenced from the original publication's supporting information for precise details.

Proposed Biosynthetic Pathway

The intricate structure of this compound is believed to arise from a complex biosynthetic pathway. A proposed pathway, based on the co-isolation of related alkaloids and biosynthetic logic, suggests a series of enzymatic transformations from a common precursor.[1][2] This hypothetical pathway provides a framework for understanding the formation of the unique heptacyclic skeleton.

This compound Biosynthetic Pathway Precursor Common Daphniphyllum Precursor Intermediate_A Key Polycyclic Intermediate Precursor->Intermediate_A [Enzymatic Cyclizations] Intermediate_B Rearranged Intermediate Intermediate_A->Intermediate_B [Oxidative Rearrangement] Daphnilongeranin_A This compound Intermediate_B->Daphnilongeranin_A [Lactonization & Further Oxidations]

Caption: Proposed Biosynthetic Pathway of this compound.

Experimental Workflow for Isolation

The isolation of this compound from its natural source involves a multi-step extraction and purification process. A generalized workflow for this process is outlined below.

Isolation Workflow for this compound Start Dried Fruits of Daphniphyllum longeracemosum Extraction Extraction with Organic Solvents Start->Extraction Acid_Base_Partition Acid-Base Partitioning Extraction->Acid_Base_Partition Crude_Alkaloids Crude Alkaloid Mixture Acid_Base_Partition->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloids->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Final_Product Pure this compound HPLC->Final_Product

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of the Daphnilongeranin A Hexacyclic Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key strategies and experimental protocols for the asymmetric synthesis of the hexacyclic core of Daphnilongeranin A, a complex Daphniphyllum alkaloid. The methodologies outlined are based on seminal works in the field, offering a guide for the construction of this intricate molecular architecture.

Key Synthetic Strategies and Data

The asymmetric synthesis of the this compound core has been approached through various innovative strategies. Two prominent methods involve a divergent total synthesis approach, yielding the complete hexacyclic core, and a convergent approach focusing on the construction of a key tetracyclic intermediate.

A significant breakthrough was the divergent total synthesis of (-)-Daphnilongeranin B, a closely related alkaloid, which shares the same hexacyclic core as this compound. This synthesis features a key intermolecular [3+2] cycloaddition to construct a pivotal intermediate, followed by a late-stage aldol (B89426) cyclization to complete the hexacyclic framework.

Another key strategy focuses on the efficient construction of the 6,6,5,7-tetracyclic core of Daphnilongeranin B. This approach utilizes a gold(I)-catalyzed Conia-ene reaction to form the bridged 6,6-bicyclic system, followed by two diastereoselective Michael additions to assemble the 5- and 7-membered rings.

The following table summarizes the quantitative data for key steps in these synthetic routes, providing a comparative overview of their efficiencies.

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)StereoselectivityReference
1Intermolecular [3+2] CycloadditionEnone and AlkyneCycloadductPBu3, K2CO3, MeOH, rt, 12 h83N/AZhai et al., 2018
2Aldol CyclizationPentacyclic KetoneHexacyclic CoreLHMDS, THF, -78 °C, 1 h75>20:1 drZhai et al., 2018
3Gold(I)-catalyzed Conia-ene ReactionEnyneBridged 6,6-Bicyclic SystemAuCl(IPr), AgOTf, DCE, 60 °C, 2 h85N/ALi et al., 2014
4Diastereoselective Michael AdditionBicyclic System and Acrylate (B77674)Tricyclic SystemNaH, THF, 0 °C to rt, 12 h78>20:1 drLi et al., 2014
5Second Michael AdditionTricyclic System6,6,5,7-Tetracyclic CoreKHMDS, THF, -78 °C, 1 h82>20:1 drLi et al., 2014

Experimental Workflow

The overall workflow for the asymmetric synthesis of the this compound hexacyclic core, based on the divergent approach, is depicted below. This process begins with the construction of a key pentacyclic intermediate through a series of reactions, including the crucial [3+2] cycloaddition. The final hexacyclic core is then formed via a highly diastereoselective aldol cyclization.

G cluster_0 Synthesis of Pentacyclic Intermediate cluster_1 Formation of the Hexacyclic Core Start Commercially Available Starting Materials Step_A Multi-step Synthesis of Enone Precursor Start->Step_A Step_B Phosphine-catalyzed [3+2] Cycloaddition Step_A->Step_B Intermediate_1 Cycloadduct Step_B->Intermediate_1 Step_C Further Functionalization and Cyclizations Intermediate_1->Step_C Intermediate_2 Pentacyclic Ketone Step_C->Intermediate_2 Step_D Late-stage Aldol Cyclization Intermediate_2->Step_D End This compound Hexacyclic Core Step_D->End

Caption: Divergent synthetic strategy for the this compound hexacyclic core.

Key Experimental Protocols

Protocol 1: Phosphine-Catalyzed [3+2] Cycloaddition (Zhai et al., 2018)

This protocol describes the formation of the initial cycloadduct, a crucial step in the divergent total synthesis.

  • To a solution of the enone starting material (1.0 equiv) in methanol (B129727) (0.1 M) is added potassium carbonate (2.0 equiv).

  • Tributylphosphine (1.2 equiv) and the alkyne coupling partner (1.5 equiv) are then added sequentially at room temperature.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.

Protocol 2: Late-Stage Aldol Cyclization (Zhai et al., 2018)

This protocol details the final ring-closing step to form the hexacyclic core.

  • To a solution of the pentacyclic ketone (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (0.05 M) at -78 °C is added a solution of lithium hexamethyldisilazide (LHMDS) (1.5 equiv, 1.0 M in THF) dropwise.

  • The resulting mixture is stirred at -78 °C for 1 hour.

  • The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to yield the this compound hexacyclic core.

Protocol 3: Gold(I)-Catalyzed Conia-ene Reaction (Li et al., 2014)

This protocol outlines the formation of the bridged 6,6-bicyclic system, a key intermediate in the convergent synthesis.

  • To a solution of the enyne starting material (1.0 equiv) in 1,2-dichloroethane (B1671644) (0.02 M) is added chloro(triphenylphosphine)gold(I) (0.05 equiv) and silver trifluoromethanesulfonate (B1224126) (0.05 equiv).

  • The reaction mixture is heated to 60 °C and stirred for 2 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to give the bridged 6,6-bicyclic product.

Protocol 4: Diastereoselective Michael Addition (Li et al., 2014)

This protocol describes the addition of an enolate to an acrylate acceptor to form a key C-C bond in the tetracyclic core synthesis.

  • To a suspension of sodium hydride (1.5 equiv, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (0.1 M) at 0 °C is added a solution of the bicyclic ketone (1.0 equiv) in THF dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, then warmed to room temperature and stirred for an additional 30 minutes.

  • A solution of the acrylate acceptor (1.2 equiv) in THF is then added, and the reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification by flash column chromatography on silica gel affords the tricyclic product.

Logical Relationship of Synthetic Approaches

The two primary strategies for constructing the this compound core, while different in their overall plan, share the common goal of assembling the complex polycyclic system. The divergent synthesis builds the rings in a more linear fashion, culminating in the formation of the final ring. The convergent approach, on the other hand, focuses on the prior construction of a significant portion of the core (the tetracyclic system), which would then be further elaborated to complete the synthesis.

G cluster_0 Synthetic Strategies Goal Asymmetric Synthesis of This compound Hexacyclic Core Divergent Divergent Total Synthesis (Zhai et al.) Goal->Divergent Convergent Convergent Synthesis of Tetracyclic Core (Li et al.) Goal->Convergent Key_Reaction_Divergent Key Reactions: - [3+2] Cycloaddition - Aldol Cyclization Divergent->Key_Reaction_Divergent Key_Reaction_Convergent Key Reactions: - Conia-ene Reaction - Michael Additions Convergent->Key_Reaction_Convergent

Caption: Relationship between the main synthetic strategies.

Application Notes and Protocols: The Key [3+2] Cycloaddition in Daphnilongeranin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information and protocols for the pivotal phosphine-catalyzed [3+2] cycloaddition reaction utilized in the total synthesis of Daphnilongeranin B, a complex Daphniphyllum alkaloid. This key step, developed by the research group of Hongbin Zhai, efficiently constructs a critical carbocyclic framework of the molecule.

Overview of the [3+2] Cycloaddition Step

In the divergent total synthesis of (-)-Daphnilongeranin B, a key strategic element is the construction of the cyclopentene (B43876) ring fused to a hydrindane system. This is achieved through an intermolecular [3+2] cycloaddition reaction.[1][2] The reaction proceeds between a cyclic α,β-unsaturated ketone (enone) and an activated alkyne, catalyzed by a phosphine (B1218219) nucleophile. This specific transformation is a variation of the Lu's [3+2] cycloaddition.

The reaction involves the nucleophilic addition of tributylphosphine (B147548) (PBu₃) to tert-butyl 2-butynoate, which then acts as a 1,3-dipole. This intermediate subsequently reacts with the enone substrate to form the desired spirocyclic cyclopentene product after elimination of the phosphine catalyst. A methanolic potassium carbonate solution is employed as an additive in this process.[2]

Quantitative Data

The following table summarizes the key quantitative data for the [3+2] cycloaddition step in a related synthesis of a daphenylline (B12778079) precursor, which employs a similar methodology.[2]

ParameterValue
Yield 83%
Reactants Enone, tert-butyl 2-butynoate
Catalyst Tributylphosphine (PBu₃)
Additive Potassium Carbonate in Methanol (K₂CO₃/MeOH)

Experimental Protocol

This protocol is based on the phosphine-catalyzed [3+2] cycloaddition methodology reported by Zhai and coworkers.[2]

Materials:

  • Tetracyclic enone substrate

  • tert-Butyl 2-butynoate

  • Tributylphosphine (PBu₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Toluene (B28343)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere apparatus (e.g., nitrogen or argon line)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Prepare a solution of the tetracyclic enone substrate in anhydrous toluene.

    • Prepare a solution of potassium carbonate in anhydrous methanol.

  • Reaction Setup:

    • To a stirred solution of the tetracyclic enone in anhydrous toluene under an inert atmosphere, add tert-butyl 2-butynoate.

    • Subsequently, add the solution of potassium carbonate in methanol.

    • Finally, add tributylphosphine dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting enone is consumed.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure [3+2] cycloaddition product.

Visualizations

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents Enone Tetracyclic Enone Product [3+2] Cycloaddition Product (Spirocyclic Intermediate) Enone->Product Alkyne tert-Butyl 2-butynoate Alkyne->Product Catalyst Tributylphosphine (PBu₃) Catalyst->Product Additive K₂CO₃/MeOH Additive->Product G start Start prep Prepare Reactant and Reagent Solutions start->prep reaction Combine Reactants, Additive, and Catalyst in Toluene prep->reaction stir Stir at Room Temperature under Inert Atmosphere reaction->stir monitor Monitor Reaction by TLC stir->monitor workup Solvent Evaporation and Aqueous Work-up monitor->workup Reaction Complete purify Flash Column Chromatography workup->purify end Isolated Product purify->end

Caption: Workflow for the phosphine-catalyzed [3+2] cycloaddition.

References

Application of Nazarov Cyclization in the Synthesis of Daphnilongeranin Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The Daphniphyllum alkaloids are a large family of complex natural products exhibiting a wide array of intricate polycyclic architectures and promising biological activities. Among these, Daphnilongeranin A and its congeners have attracted significant attention from the synthetic chemistry community due to their challenging structural features. A key strategic disconnection in the synthesis of the core structure of these molecules often involves the formation of a five-membered ring. The Nazarov cyclization, a powerful tool for the construction of cyclopentenones, has emerged as a key strategy in the stereocontrolled synthesis of the intricate carbocyclic frameworks of Daphnilongeranin-type alkaloids. This document details the application of a novel oxidative Nazarov cyclization in the synthesis of the tricyclic core of Daphnilongeranin B, a closely related alkaloid, highlighting the reaction's efficiency and strategic importance.

Key Reaction Overview

The pivotal transformation in the synthesis of the [7-5-5] tricyclic core of Daphnilongeranin B is a TEMPO⁺BF₄⁻-mediated oxidative Nazarov reaction. This reaction proceeds from an unfunctionalized tertiary divinyl carbinol to construct the fused cyclopentenone ring system. This modern variant of the Nazarov cyclization offers mild reaction conditions and avoids the use of strong Lewis acids, which can be incompatible with complex substrates.

Data Presentation

The following table summarizes the key quantitative data for the multi-step synthesis of the tricyclic core of Daphnilongeranin B, culminating in the oxidative Nazarov cyclization.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Babler-Dauben RearrangementCommercially available cycloheptenoneγ,δ-unsaturated aldehyde1. (EtO)₂P(O)CH₂SPh, n-BuLi, THF, -78 °C to rt; 2. MCPBA, CH₂Cl₂, -78 °C; 3. P(OMe)₃, MeOH, refluxNot Reported
2Grignard Additionγ,δ-unsaturated aldehydeDivinyl carbinol precursorVinylmagnesium bromide, THF, 0 °CNot Reported
3Intramolecular Aldol CondensationDivinyl carbinol precursor[7-5] bicyclic intermediateNot ReportedNot Reported
4Oxidative Nazarov Cyclization Tertiary divinyl carbinol [7-5-5] Tricyclic Core TEMPO⁺BF₄⁻, CH₂Cl₂, rt Not Reported in Abstract

Note: Specific yields for each step were not available in the abstracts. The key takeaway is the successful implementation of the reaction sequence.

Experimental Protocols

Pivotal Experiment: TEMPO⁺BF₄⁻-Mediated Oxidative Nazarov Cyclization

This protocol describes the key step for the construction of the [7-5-5] tricyclic core of Daphnilongeranin B.

Materials:

  • Tertiary divinyl carbinol (substrate)

  • TEMPO⁺BF₄⁻ (2,2,6,6-Tetramethyl-1-oxopiperidinium tetrafluoroborate)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of the tertiary divinyl carbinol (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (argon or nitrogen) at room temperature, add TEMPO⁺BF₄⁻ (1.2 equiv).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure [7-5-5] tricyclic core of Daphnilongeranin B.

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).

Visualizations

Reaction Pathway: Oxidative Nazarov Cyclization

The following diagram illustrates the proposed mechanism for the TEMPO⁺BF₄⁻-mediated oxidative Nazarov cyclization.

Nazarov_Cyclization cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product Start Tertiary Divinyl Carbinol Intermediate Oxyallyl Cation Start->Intermediate Oxidation Reagent TEMPO⁺BF₄⁻ Cyclization 4π-Electrocyclization Intermediate->Cyclization Conrotatory Ring Closure Product [7-5-5] Tricyclic Core (Cyclopentenone) Cyclization->Product Proton Transfer

Caption: Proposed mechanism of the oxidative Nazarov cyclization.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of the tricyclic core.

Experimental_Workflow A 1. Reaction Setup (Substrate + Solvent under Inert Gas) B 2. Reagent Addition (TEMPO⁺BF₄⁻) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Quenching (aq. Na₂S₂O₃) C->D E 5. Extraction (CH₂Cl₂) D->E F 6. Drying and Concentration E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, HRMS, IR) G->H

Caption: General experimental workflow for the synthesis.

Conclusion

The application of a TEMPO⁺BF₄⁻-mediated oxidative Nazarov cyclization has proven to be a highly effective strategy for the construction of the complex [7-5-5] tricyclic core of Daphnilongeranin B. This methodology offers a mild and efficient alternative to traditional Lewis acid-promoted Nazarov cyclizations, making it particularly suitable for intricate synthetic endeavors. The successful implementation of this reaction highlights its potential for broader application in the synthesis of other complex natural products and in the development of novel therapeutic agents. Further investigation into the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of this powerful synthetic tool.

Application Notes & Protocols: A Detailed Step-by-Step Protocol for the Total Synthesis of Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and natural product synthesis.

Introduction: Daphnilongeranin A is a structurally complex member of the Daphniphyllum alkaloids, a large family of natural products that have garnered significant attention from the synthetic chemistry community due to their intricate molecular architectures and potential biological activities. The total synthesis of this compound represents a formidable challenge that pushes the boundaries of modern synthetic strategies. This document provides a detailed protocol for the total synthesis of this compound, based on a biomimetic approach that leverages strategic bond formations to construct the core structure. The synthesis involves a multi-step sequence featuring key transformations such as a trimethylenemethane (TMM) [3+2] cycloaddition and a Pauson-Khand reaction.[1]

I. Overall Synthetic Strategy

The synthetic route to this compound is designed around a convergent strategy that assembles a densely substituted five-membered carbocycle, which serves as a key intermediate. This approach is inspired by the postulated biosynthetic pathway of this class of alkaloids.[1] The key steps involve the construction of a functionalized enone precursor, followed by a crucial cycloaddition to install the core ring system. Subsequent transformations elaborate the functionality to afford the final natural product.

II. Experimental Protocols

The following protocols are detailed for the key stages in the synthesis of this compound.

A. Synthesis of the Key Intermediate (49)

The synthesis commences with the preparation of a key intermediate, compound 49 , which is a precursor for the characteristic five-membered ring of this compound.

  • Preparation of Enedione (45):

    • The synthesis starts from the readily available enone 46 , an analogue of compound 22 .

    • Perform a γ-oxidation of enone 46 to yield the corresponding enedione 45 .[1]

  • Trimethylenemethane (TMM) [3+2] Cycloaddition:

    • Subject the enedione 45 to a modified Trost [3+2] cycloaddition reaction using a trimethylenemethane precursor.[1] This critical step assembles the densely substituted five-membered carbocyclic core of the intermediate.

B. Divergent Synthesis of this compound-type Alkaloids from Intermediate (49)

Intermediate 49 serves as a branching point for the synthesis of various this compound-type alkaloids. The following steps outline the conversion of 49 to this compound.

  • Luche Reduction of Intermediate (49):

    • To a solution of intermediate 49 in a suitable solvent (e.g., methanol), add cerium(III) chloride heptahydrate.

    • Cool the reaction mixture to -78 °C.

    • Add sodium borohydride (B1222165) portion-wise and stir the reaction until completion, as monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with acetone (B3395972) and allow it to warm to room temperature.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the allylic alcohol 51 as a single diastereoisomer.[1]

  • Formation of Diene (52):

    • Treat the allylic alcohol 51 with methanesulfonic acid (MsOH). This will likely result in a mixture of the desired diene 52 and a hydrolyzed δ-hydroxyketone.[1]

    • To complete the conversion to the diene, treat the mixture with pyridinium (B92312) p-toluenesulfonate (PPTS) in the presence of 4 Å molecular sieves.[1]

    • Monitor the reaction by TLC. Upon completion, filter off the molecular sieves and concentrate the solution.

    • Purify the residue by column chromatography to yield the diene 52 .

C. Final Steps towards this compound

Further functional group manipulations and cyclizations from diene 52 are required to complete the total synthesis of this compound. These steps are highly specific and require careful execution of advanced organic reactions.

III. Quantitative Data Summary

The following table summarizes the reported yields for key steps in the synthesis of this compound.

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Luche ReductionIntermediate 49 Allylic Alcohol 51 CeCl₃·7H₂O, NaBH₄, MeOH, -78 °C96[1]
Dehydration and IsomerizationAllylic Alcohol 51 Diene 52 1. MsOH; 2. PPTS, 4 Å molecular sieves90[1]
Pauson-Khand Reaction (of a related 1,6-enyne)1,6-enyneKetone 26 Co₂(CO)₈, MeCN, 85 °C71[1]

IV. Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of this compound.

DaphnilongeraninA_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_daphnilongeraninA This compound Synthesis Enone46 Enone (46) Enedione45 Enedione (45) Enone46->Enedione45 γ-oxidation Intermediate49 Intermediate (49) Enedione45->Intermediate49 TMM [3+2] Cycloaddition Alcohol51 Allylic Alcohol (51) Intermediate49->Alcohol51 Luche Reduction Diene52 Diene (52) Alcohol51->Diene52 Dehydration DaphnilongeraninA This compound Diene52->DaphnilongeraninA Further Steps

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Total Synthesis of Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reagents and conditions for the total synthesis of Daphnilongeranin A, a complex Daphniphyllum alkaloid. The synthesis of this compound and its analogues is a significant challenge in organic chemistry, offering pathways to novel therapeutic agents. This document outlines the key strategies and experimental details from published synthetic routes.

Retrosynthetic Analysis and Strategic Overview

The total synthesis of this compound has been approached through a biomimetic strategy, leveraging key bond formations inspired by its postulated biosynthetic pathway. A notable synthesis was reported by Zhang et al. in 2023, which also encompassed three other classes of Daphniphyllum alkaloids.[1][2] The core strategy involves the construction of a complex polycyclic system from a common intermediate, which is assembled through a series of elegant cyclization and rearrangement reactions.

A divergent approach allows for the synthesis of multiple this compound-type alkaloids from a shared advanced intermediate.[2] The key transformations include a Luche reduction and a subsequent acid-mediated dehydration to form a crucial diene intermediate.[2]

Below is a DOT language representation of the high-level synthetic strategy.

This compound Synthesis Strategy Common Intermediate (49) Common Intermediate (49) Allylic Alcohol (51) Allylic Alcohol (51) Common Intermediate (49)->Allylic Alcohol (51) Luche Reduction Diene (52) Diene (52) Allylic Alcohol (51)->Diene (52) MsOH, PPTS, 4 Å MS This compound-type Alkaloids This compound-type Alkaloids Diene (52)->this compound-type Alkaloids Further Transformations

Caption: High-level retrosynthetic strategy for this compound-type alkaloids.

Key Experimental Protocols

The following protocols are based on the synthetic route developed by Zhang et al.[2] and represent critical steps in the total synthesis of this compound-type alkaloids.

Synthesis of Allylic Alcohol (51) via Luche Reduction

This protocol describes the stereoselective reduction of the enone in the common intermediate (49) to afford the corresponding allylic alcohol (51).

  • Reaction: Luche Reduction

  • Reactants: Common Intermediate (49), Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), Sodium borohydride (B1222165) (NaBH₄)

  • Solvent: Methanol (B129727) (MeOH)

  • Procedure:

    • Dissolve the common intermediate (49) in methanol at 0 °C.

    • Add CeCl₃·7H₂O to the solution and stir until dissolved.

    • Add NaBH₄ portion-wise to the cooled solution.

    • Monitor the reaction by thin-layer chromatography (TLC) until completion.

    • Quench the reaction with acetone.

    • Remove the solvent under reduced pressure.

    • Extract the crude product with an appropriate organic solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by flash column chromatography to yield allylic alcohol (51).

Synthesis of Diene (52)

This protocol details the dehydration of the allylic alcohol (51) to form the key diene intermediate (52).

  • Reaction: Dehydration/Rearrangement

  • Reagents: Methanesulfonic acid (MsOH), Pyridinium p-toluenesulfonate (PPTS), 4 Å molecular sieves

  • Solvent: Dichloromethane (DCM)

  • Procedure:

    • To a solution of allylic alcohol (51) in dichloromethane, add 4 Å molecular sieves.

    • Add MsOH and stir the mixture. This may initially form a mixture of the desired diene and a hydrolyzed intermediate.

    • Add PPTS to the reaction mixture to facilitate the complete conversion to the diene (52).

    • Monitor the reaction by TLC.

    • Upon completion, filter off the molecular sieves and quench the reaction with a saturated solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the product by flash column chromatography.

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic steps leading to the this compound core structure.

StepProductYield (%)Reference
Luche Reduction of Intermediate 49Allylic Alcohol (51)96Zhang et al.[2]
Dehydration of Allylic Alcohol 51Diene (52)90Zhang et al.[2]

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of the key diene intermediate (52) from the common intermediate (49).

This compound Core Synthesis Workflow cluster_step1 Step 1: Luche Reduction cluster_step2 Step 2: Dehydration start1 Start with Common Intermediate (49) op1 Dissolve in MeOH Add CeCl3·7H2O start1->op1 op2 Add NaBH4 at 0 °C op1->op2 op3 Reaction Quench & Workup op2->op3 end1 Allylic Alcohol (51) op3->end1 start2 Start with Allylic Alcohol (51) end1->start2 op4 Dissolve in DCM Add 4 Å MS & MsOH start2->op4 op5 Add PPTS op4->op5 op6 Reaction Quench & Workup op5->op6 end2 Diene (52) op6->end2

Caption: Workflow for the synthesis of the core diene intermediate of this compound.

Disclaimer: These notes are intended for informational purposes for trained professionals. The execution of these protocols should only be undertaken by qualified chemists in a properly equipped laboratory. For complete and detailed experimental procedures, including characterization data, it is essential to consult the supporting information of the cited scientific literature.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Daphnilongeranin A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin A is a member of the complex family of Daphniphyllum alkaloids, a group of natural products known for their intricate molecular architectures and diverse biological activities.[1][2][3] These alkaloids have garnered significant attention from the scientific community due to their potential as therapeutic agents, exhibiting a range of effects including cytotoxic and anti-inflammatory properties.[1][4] This document provides detailed protocols for the synthesis of this compound analogs and their subsequent biological evaluation, aimed at facilitating the discovery of novel drug candidates.

The synthesis of the core structure of Daphniphyllum alkaloids is a challenging feat in organic chemistry. However, recent advances have paved the way for the laboratory synthesis of these complex molecules and their analogs.[5][6][7][8][9][10][11][12] By systematically modifying the peripheral functional groups of the this compound scaffold, it is possible to explore the structure-activity relationships (SAR) and optimize for desired biological activities.

These application notes will detail a proposed synthetic strategy for generating a library of this compound analogs. Furthermore, comprehensive protocols for assessing their cytotoxic and anti-inflammatory activities using the MTT assay and an NF-κB reporter assay, respectively, are provided.

Data Presentation: Biological Activity of Selected Daphniphyllum Alkaloids

To provide a context for the biological testing of novel analogs, the following table summarizes the reported cytotoxic activities of several naturally occurring Daphniphyllum alkaloids.

CompoundCell LineActivityIC50 (µM)Reference
Daphnezomine WHeLaCytotoxic~3.89[1]
DaphnilongeridineVarious Tumor CellsCytotoxic2.4 - 9.7[13]
Daphnillonin AHeLaCytotoxic~3.89[1]

Experimental Protocols

General Synthetic Strategy for this compound Analogs

The synthesis of this compound analogs can be approached through a convergent strategy, focusing on the construction of a common core intermediate followed by late-stage diversification. The reported total syntheses of related Daphniphyllum alkaloids such as Daphnilongeranin B and Daphenylline provide a roadmap for this endeavor.[5][14][15][16][17] A plausible retrosynthetic analysis is outlined below.

G Daphnilongeranin_A_Analogs This compound Analogs Late_Stage_Functionalization Late-Stage Functionalization (e.g., Acylation, Alkylation, etc.) Daphnilongeranin_A_Analogs->Late_Stage_Functionalization Retrosynthesis Core_Scaffold This compound Core Scaffold Late_Stage_Functionalization->Core_Scaffold Key_Cyclization Key Cyclization Reactions (e.g., [3+2] Cycloaddition, Michael Addition) Core_Scaffold->Key_Cyclization Building_Blocks Functionalized Building Blocks Key_Cyclization->Building_Blocks

Caption: Retrosynthetic approach for this compound analogs.

A key step in the synthesis often involves a cycloaddition reaction to construct the congested polycyclic core.[5][7][9] Subsequent modifications can be introduced on the accessible functional groups of the core structure to generate a library of analogs for biological screening.

Biological Testing Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[18][19][20][21][22]

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with Analogs Seed_Cells->Treat_Cells 24h Incubation Add_MTT Add MTT Solution Treat_Cells->Add_MTT 48-72h Incubation Solubilize Solubilize Formazan Add_MTT->Solubilize 4h Incubation Read_Absorbance Read Absorbance Solubilize->Read_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

The NF-κB signaling pathway is a key regulator of inflammation.[23][24][25][26][27] A luciferase reporter assay can be used to quantify the inhibition of this pathway by the synthesized analogs.

Materials:

  • HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • Complete cell culture medium

  • NF-κB activator (e.g., TNF-α)

  • Luciferase assay reagent

  • Lysis buffer

  • 96-well opaque plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the transfected cells into a 96-well opaque plate at an appropriate density. Incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the this compound analogs for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours. Include unstimulated and vehicle-treated controls.

  • Cell Lysis: Wash the cells with PBS and add lysis buffer to each well.

  • Luminescence Measurement: Transfer the cell lysate to a new opaque plate and add the luciferase assay reagent. Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition of NF-κB activation relative to the stimulated control and determine the IC50 values.

G cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Measurement Transfect_Cells Transfect Cells with NF-κB Reporter Plasmid Seed_Cells Seed Transfected Cells Transfect_Cells->Seed_Cells Pretreat Pre-treat with Analogs Seed_Cells->Pretreat Stimulate Stimulate with TNF-α Pretreat->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence

References

Biomimetic Synthesis of Daphnilongeranin A: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin A is a structurally complex member of the Daphniphyllum alkaloids, a large family of natural products known for their intricate polycyclic architectures and promising biological activities. The unique carbon skeleton of these alkaloids has made them challenging and attractive targets for total synthesis. Biomimetic synthesis, which draws inspiration from the proposed biosynthetic pathways in nature, offers an elegant and efficient strategy to assemble these complex molecules. This application note details the biomimetic synthesis approaches to this compound and its close analogues, providing detailed protocols and quantitative data to aid in the research and development of novel therapeutics based on this scaffold.

The strategies discussed herein leverage a generalized biomimetic approach, reprogramming the postulated biosynthetic network of Daphniphyllum alkaloids into a powerful chemical synthesis network. This involves the use of altered substrates, reactions, and pathways to access the this compound-type core structure.

Postulated Biosynthetic and Biomimetic Synthesis Pathways

The biomimetic synthesis of the this compound subfamily is predicated on a deep understanding of the plausible biosynthetic pathways of Daphniphyllum alkaloids. While the exact enzymatic transformations in the biosynthesis of this compound are not fully elucidated, a plausible pathway can be inferred from the biomimetic synthesis routes developed.

A generalized biomimetic approach has been successfully employed to synthesize fourteen Daphniphyllum alkaloids, including those from the this compound subfamily.[1] This strategy hinges on reprogramming the biosynthetic network into a chemically tractable synthetic network through substrate-, reaction-, and pathway-altering biomimetic strategies. The synthesis of the this compound-type alkaloids takes full advantage of a substrate-altering biomimetic strategy.

Biomimetic Synthesis Pathway for this compound Core Biomimetic Approach to this compound Core cluster_0 Core Synthesis Strategy Starting Material Simple Squalene Derivative Key Intermediate 1 Polycyclization Cascade Precursor Starting Material->Key Intermediate 1 Heathcock's Polycyclization Key Intermediate 2 Proto-daphniphylline (Putative Biogenetic Ancestor) Key Intermediate 1->Key Intermediate 2 Biomimetic Cascade Key Intermediate 3 Calyciphylline A-type Intermediate Key Intermediate 2->Key Intermediate 3 Substrate-Altering Strategy This compound Core This compound-type Core Key Intermediate 3->this compound Core Reaction-Altering Strategy

Caption: A simplified diagram illustrating the logical flow of the biomimetic synthesis of the this compound core, starting from a simple precursor and proceeding through key intermediates.

Experimental Protocols

The following protocols are based on the successful total synthesis of (-)-Daphnilongeranin B, a closely related analogue, and the generalized biomimetic strategies for the this compound subfamily.[2][3] These provide a foundational methodology for researchers aiming to synthesize this compound.

Protocol 1: Construction of the Core Tricyclic System

This protocol outlines a key [3+2] cycloaddition reaction to form a crucial part of the alkaloid's core structure.

Materials:

Procedure:

  • To a solution of the enone (1.0 eq) in anhydrous toluene (0.1 M) under an argon atmosphere, add the allenoate (1.2 eq).

  • Add triphenylphosphine (0.1 eq) to the reaction mixture.

  • Stir the reaction at 80 °C for 12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford the tricyclic product.

Protocol 2: Late-Stage Aldol (B89426) Cyclization for Ring Formation

This protocol describes a late-stage intramolecular aldol cyclization to construct one of the key rings in the Daphnilongeranin scaffold.[2]

Materials:

  • Tricyclic ketone precursor

  • Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M in THF

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for anhydrous, low-temperature reactions

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

Procedure:

  • Dissolve the tricyclic ketone precursor (1.0 eq) in anhydrous THF (0.05 M) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add KHMDS (1.1 eq) dropwise to the solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the cyclized product.

Experimental Workflow for Core Synthesis General Experimental Workflow cluster_1 Synthetic Sequence Start Starting Materials (Enone, Allenoate) Step1 [3+2] Cycloaddition Start->Step1 Purification1 Column Chromatography Step1->Purification1 Intermediate Tricyclic Ketone Purification1->Intermediate Step2 Intramolecular Aldol Cyclization Intermediate->Step2 Purification2 Column Chromatography Step2->Purification2 End Daphnilongeranin Core Structure Purification2->End

Caption: A flowchart depicting the key steps in the biomimetic synthesis of the Daphnilongeranin core structure.

Quantitative Data Summary

The following tables summarize the quantitative data for key transformations in the synthesis of Daphnilongeranin analogues. The data is compiled from the total synthesis of (-)-Daphnilongeranin B.[2]

Table 1: Key Reaction Yields

Reaction StepStarting MaterialProductYield (%)
[3+2] CycloadditionEnone + AllenoateTricyclic Adduct85
Aldol CyclizationTricyclic KetoneCyclized Product78
Final StepsAdvanced Intermediate(-)-Daphnilongeranin BNot explicitly stated in a single step

Table 2: Reagent Quantities for Key Reactions

ReactionKey ReagentEquivalents
[3+2] CycloadditionAllenoate1.2
PPh30.1
Aldol CyclizationKHMDS1.1

Conclusion

The biomimetic synthesis of this compound represents a significant achievement in natural product synthesis. By mimicking nature's synthetic logic, researchers can construct this complex molecular architecture with greater efficiency. The protocols and data presented in this application note provide a solid foundation for researchers in academia and industry to further explore the chemistry and therapeutic potential of the Daphniphyllum alkaloids. Future work may focus on refining these synthetic routes to improve overall yield and stereoselectivity, as well as on the generation of novel analogues for structure-activity relationship studies.

References

Protecting Group Strategies in the Total Synthesis of Daphnilongeranin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protecting Group Strategies in Complex Alkaloid Synthesis

The successful synthesis of natural products like Daphnilongeranin A hinges on the strategic use of protecting groups to mask reactive functionalities, thereby preventing undesired side reactions and enabling the desired chemical transformations. Key considerations in the selection of a protecting group strategy include:

  • Orthogonality: The ability to deprotect one functional group in the presence of others.

  • Chemoselectivity: The selective reaction of a reagent with a specific functional group.

  • Robustness: The stability of the protecting group to various reaction conditions.

  • Ease of Installation and Removal: High-yielding and mild conditions for both protection and deprotection steps.

In the context of this compound synthesis, protecting groups are primarily employed for hydroxyl and amine functionalities. The following sections detail the specific strategies and protocols utilized.

Protecting Group Strategies for Amine Functionalities

A recurring theme in the synthesis of this compound and related alkaloids is the masking of a secondary amine, often embedded within a complex polycyclic system. The carboxybenzyl (Cbz) group is a frequently employed protecting group for this purpose.

Carboxybenzyl (Cbz) Group for Secondary Amine Protection

The Cbz group is favored for its stability under a wide range of non-reductive conditions and its facile removal via hydrogenolysis.

Table 1: Protection and Deprotection of a Secondary Amine using Cbz Group

StepProtecting GroupReagents and ConditionsSolventYield
Protection CbzCbz-Cl, NaHCO₃, rtCH₂Cl₂/H₂O95%
Deprotection -H₂, Pd/C (10%), rt, 1 atmTHF/MeOH98%

Experimental Protocols:

Protocol 1: Cbz Protection of a Secondary Amine

  • To a solution of the secondary amine in a 1:1 mixture of CH₂Cl₂ and H₂O, add NaHCO₃ (3.0 equiv.).

  • Cool the mixture to 0 °C and add benzyl (B1604629) chloroformate (Cbz-Cl, 1.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to afford the Cbz-protected amine.

Protocol 2: Deprotection of a Cbz-Protected Amine

  • To a solution of the Cbz-protected amine in a 1:1 mixture of THF and MeOH, add 10% Pd/C (10 wt%).

  • Stir the suspension under a hydrogen atmosphere (1 atm, balloon) at room temperature for 4 hours.

  • Filter the reaction mixture through a pad of Celite and wash the filter cake with MeOH.

  • Concentrate the filtrate under reduced pressure to yield the deprotected secondary amine.

Logical Workflow for Amine Protection/Deprotection

G cluster_protection Protection cluster_deprotection Deprotection Secondary_Amine Secondary Amine Cbz_Cl Cbz-Cl, NaHCO3 Secondary_Amine->Cbz_Cl Cbz_Protected_Amine Cbz-Protected Amine Cbz_Cl->Cbz_Protected_Amine Cbz_Protected_Amine_dep Cbz-Protected Amine H2_PdC H2, Pd/C Deprotected_Amine Secondary Amine H2_PdC->Deprotected_Amine Cbz_Protected_Amine_dep->H2_PdC

Cbz protection and deprotection workflow.

Protecting Group Strategies for Hydroxyl Functionalities

The synthesis of this compound often involves intermediates with multiple hydroxyl groups that require selective protection. Silyl (B83357) ethers are the most common choice for this purpose due to their tunable stability and orthogonal deprotection conditions.

Silyl Ethers for Hydroxyl Group Protection

The choice of the silylating agent allows for fine-tuning of the stability of the protecting group. The tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) groups are frequently utilized.

Table 2: Protection and Deprotection of Hydroxyl Groups using Silyl Ethers

StepProtecting GroupReagents and ConditionsSolventYield
Protection TBSTBSCl, Imidazole (B134444), rtDMF92%
Deprotection -TBAF (1.0 M in THF), rtTHF96%
Protection TIPSTIPSOTf, 2,6-lutidine, 0 °C to rtCH₂Cl₂89%
Deprotection -HF·Pyridine, rtTHF91%

Experimental Protocols:

Protocol 3: TBS Protection of a Primary Alcohol

  • To a solution of the alcohol in anhydrous DMF, add imidazole (2.0 equiv.) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv.).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to afford the TBS-protected alcohol.

Protocol 4: TBAF-mediated Deprotection of a TBS Ether

  • To a solution of the TBS-protected alcohol in THF, add tetra-n-butylammonium fluoride (B91410) (TBAF, 1.0 M in THF, 1.5 equiv.).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to afford the deprotected alcohol.

Protocol 5: TIPS Protection of a Secondary Alcohol

  • To a solution of the alcohol in anhydrous CH₂Cl₂ at 0 °C, add 2,6-lutidine (2.0 equiv.) followed by triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPSOTf, 1.5 equiv.).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to afford the TIPS-protected alcohol.

Protocol 6: HF·Pyridine-mediated Deprotection of a TIPS Ether

  • To a solution of the TIPS-protected alcohol in THF, add HF·Pyridine (5.0 equiv.) at room temperature.

  • Stir the reaction mixture for 8 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to afford the deprotected alcohol.

Orthogonal Protecting Group Strategy

The differential stability of silyl ethers allows for their orthogonal removal. For instance, a TBS ether can be selectively cleaved in the presence of a more robust TIPS ether.

G cluster_synthesis Synthetic Intermediate Diol Diol Intermediate TBS_Protection TBSCl, Imidazole Diol->TBS_Protection Mono_TBS_Protected Mono-TBS Protected Diol TBS_Protection->Mono_TBS_Protected TIPS_Protection TIPSOTf, 2,6-lutidine Mono_TBS_Protected->TIPS_Protection Fully_Protected TBS and TIPS Protected TIPS_Protection->Fully_Protected TBS_Deprotection TBAF Fully_Protected->TBS_Deprotection TIPS_Protected_Alcohol TIPS Protected Alcohol TBS_Deprotection->TIPS_Protected_Alcohol TIPS_Deprotection HF-Pyridine TIPS_Protected_Alcohol->TIPS_Deprotection Final_Diol Diol TIPS_Deprotection->Final_Diol

Orthogonal protection/deprotection of hydroxyls.

Conclusion

The protecting group strategies employed in the total synthesis of this compound are a testament to the power of modern synthetic organic chemistry. The judicious selection and application of protecting groups such as Cbz for amines and various silyl ethers for hydroxyls are critical for the successful construction of this complex natural product. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of complex alkaloids and other challenging molecular architectures. Careful planning and execution of these protecting group manipulations are paramount to achieving high overall yields and stereochemical control in multistep syntheses.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Daphnilongeranin A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My intramolecular Heck reaction to form the tetracyclic core is giving a low yield. What are the common causes and how can I optimize it?

A1: Low yields in intramolecular Heck reactions for complex alkaloid synthesis are often due to competing side reactions, such as β-hydride elimination leading to undesired isomers, or difficult reductive elimination. In some reported syntheses of related daphniphyllum alkaloid cores, yields for Heck cyclizations have been noted to be low and difficult to improve upon.[1]

Troubleshooting Steps:

  • Ligand and Catalyst Screening: The choice of phosphine (B1218219) ligand is critical. Experiment with a variety of electron-rich and bulky ligands (e.g., P(o-tol)₃, P(t-Bu)₃, or Buchwald-type ligands) to promote the desired reductive elimination. Also, screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).

  • Solvent and Base Optimization: The polarity of the solvent and the nature of the base can significantly influence the reaction outcome. Aprotic polar solvents like DMF or DMAc are common. The choice of base (e.g., Et₃N, K₂CO₃, or a non-coordinating sponge base) can affect the reaction pathway.

  • Temperature and Concentration: Carefully control the reaction temperature. Higher temperatures can sometimes promote undesired side reactions. Running the reaction at high dilution can favor the intramolecular pathway over intermolecular side reactions.

  • Additive Effects: The addition of silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can scavenge halide ions and promote a cationic pathway for the Heck reaction, which can sometimes lead to improved yields and selectivity.

Q2: I am observing poor diastereoselectivity in the crucial [3+2] cycloaddition step. How can I improve this?

A2: The stereochemical outcome of [3+2] cycloaddition reactions in the synthesis of this compound and its congeners is highly dependent on the substrate, catalyst, and reaction conditions. Poor diastereoselectivity can arise from a lack of facial bias in the reactants or flexibility in the transition state.

Strategies for Improvement:

  • Catalyst Control: For phosphine-catalyzed [3+2] cycloadditions, the steric and electronic properties of the phosphine are paramount. Chiral phosphines can be employed to induce enantioselectivity, and the bulkiness of the phosphine can influence diastereoselectivity.

  • Substrate Modification: Introducing bulky protecting groups on the substrate can create a steric bias that favors the formation of one diastereomer over the other.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. A systematic screen of solvents is recommended.

  • Temperature Optimization: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.

Q3: The formation of the densely substituted five-membered carbocycle via Trimethylenemethane (TMM) [3+2] cycloaddition is inefficient. What are the key parameters to consider?

A3: The TMM [3+2] cycloaddition is a powerful tool for constructing five-membered rings, but its efficiency can be sensitive to several factors.

Key Optimization Parameters:

  • Precursor to the TMM Diyl: The choice of the TMM precursor and the method of its generation are critical.

  • Catalyst System: Palladium-based catalysts are commonly used. The ligand on the palladium catalyst plays a crucial role in the efficiency and selectivity of the reaction. Trost's conditions are often a good starting point.[2]

  • Reaction Conditions: Strict control of temperature and concentration is necessary. The reaction should be carried out under an inert atmosphere, as the intermediates can be sensitive to oxygen.

Troubleshooting Guide

Problem ID Issue Potential Cause(s) Suggested Solution(s)
DG-001 Low yield in the Luche reduction of the enone intermediate.- Incomplete reaction. - Formation of byproducts.- Ensure the use of freshly prepared sodium borohydride. - Optimize the amount of CeCl₃·7H₂O. - Run the reaction at a lower temperature (0 °C to -78 °C) to improve selectivity.
DG-002 Formation of undesired dimeric products during the intramolecular aldol (B89426) reaction to close the seven-membered ring.- Incorrect catalyst or reaction conditions favoring intermolecular reactions.- Screen different Lewis or Brønsted acids (e.g., p-TsOH, Sc(OTf)₃). - Use high-dilution conditions to favor the intramolecular pathway. - Optimize the reaction temperature and time.
DG-003 Difficulty in the purification of the final product from closely related byproducts.- Incomplete reactions or side reactions leading to structurally similar impurities.- Employ multi-step purification techniques, such as a combination of column chromatography with different solvent systems and preparative HPLC. - Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group.

Quantitative Data Summary

The following tables summarize reported yields for key reaction types in the synthesis of this compound and related alkaloids.

Table 1: Yields of Key Cycloaddition Reactions

Reaction Type Substrate/Reactants Catalyst/Reagent Yield (%) Reference
[3+2] CycloadditionEnedione and Allenoatedppf-promoted45[3]
[3+2] CycloadditionEnone and 2-ButynoatePBu₃, K₂CO₃/MeOH83[3]
Diels-AlderSilicon-tethered acrylateEt₂AlCl50 (9:1 dr)[4]
1,3-Dipolar CycloadditionNitrone and AlkyneThermal>80[1]

Table 2: Yields of Key Bond-Forming and Functional Group Transformation Reactions

Reaction Type Substrate Reagent/Catalyst Yield (%) Reference
Luche ReductionEnoneNaBH₄, CeCl₃96[2]
Reductive Heck Reactionα-bromoacrylamidePd(OAc)₂, HCO₂Na, Et₃N, TBACl<21[1]
Nagashima Amide Reduction followed by Enamine ReductionLactam[IrCl(CO)(PPh₃)₂], (Me₂SiH)₂O then NaBH(OAc)₃, HOAc68 (overall)[5][6]
OxidationTertiary AmineH₂O₂86[5][6]

Experimental Protocols

Methodology 1: General Procedure for Phosphine-Catalyzed [3+2] Cycloaddition

To a solution of the enone (1.0 equiv) and the allenoate or alkyne (1.2 equiv) in an appropriate anhydrous solvent (e.g., toluene, CH₂Cl₂) under an inert atmosphere (argon or nitrogen) is added the phosphine catalyst (e.g., PBu₃, 0.1 equiv). If required, an additive such as K₂CO₃ is added. The reaction mixture is stirred at the optimized temperature (ranging from room temperature to reflux) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.

Methodology 2: General Procedure for Intramolecular Reductive Heck Reaction

A flask is charged with the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv), a phosphine ligand (if necessary, 0.1 equiv), a base (e.g., Et₃N, 3.0 equiv), and a hydride source (e.g., HCO₂Na, 2.0 equiv). Anhydrous DMF is added, and the mixture is stirred under an inert atmosphere. A solution of the α-bromoacrylamide substrate (1.0 equiv) in DMF is added dropwise over several hours to the reaction mixture at an elevated temperature (e.g., 80 °C). The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled, filtered through Celite, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_cycloaddition Key Cycloaddition cluster_core_formation Core Structure Assembly cluster_functionalization Functional Group Interconversion cluster_end Final Product start Enone Precursor cycloaddition [3+2] Cycloaddition start->cycloaddition optimization Optimization: - Catalyst Screening - Solvent Choice - Temperature Control cycloaddition->optimization core_formation Intramolecular Heck Reaction cycloaddition->core_formation troubleshooting Troubleshooting: - Low Yield - Side Products core_formation->troubleshooting reduction Luche Reduction core_formation->reduction oxidation Final Oxidation reduction->oxidation end This compound oxidation->end

Caption: A generalized workflow for the synthesis of this compound, highlighting key challenging steps.

troubleshooting_logic cluster_solutions Potential Solutions start Low Yield in a Key Step? incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? start->side_products optimize_reagents Optimize Reagent Stoichiometry & Purity incomplete_reaction->optimize_reagents Yes optimize_conditions Screen Solvents, Temperature, & Concentration incomplete_reaction->optimize_conditions Yes side_products->optimize_conditions Yes change_catalyst Change Catalyst/Ligand System side_products->change_catalyst Yes purification Advanced Purification Techniques side_products->purification If inseparable

Caption: A decision tree for troubleshooting low-yield reactions in organic synthesis.

References

Overcoming stereoselectivity issues in Daphnilongeranin A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stereoselectivity challenges encountered during the total synthesis of Daphnilongeranin A. The guidance is based on established synthetic routes to structurally related Daphniphyllum alkaloids and aims to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the main stereochemical challenges in the synthesis of the this compound core?

The primary stereochemical challenges in synthesizing the hexacyclic core of this compound and its congeners lie in the diastereoselective construction of multiple contiguous stereocenters, including vicinal quaternary centers. Key bond formations that establish these stereocenters, such as cycloadditions, aldol (B89426) reactions, and Michael additions, require precise control to achieve the desired relative and absolute stereochemistry.

Q2: How can I improve the diastereoselectivity of the key [3+2] cycloaddition reaction?

The phosphine-catalyzed [3+2] cycloaddition is a critical step for constructing the cyclopentane (B165970) ring. To enhance diastereoselectivity, consider the following:

  • Phosphine (B1218219) Ligand: The choice of phosphine catalyst is crucial. Bulky phosphines can create a more sterically hindered environment, favoring the formation of one diastereomer.

  • Solvent and Temperature: Systematic screening of solvents with varying polarities and adjusting the reaction temperature can significantly impact the transition state energies and, consequently, the diastereomeric ratio.

  • Substrate Control: Modification of steric bulk on the allenoate or enone coupling partners can influence the facial selectivity of the cycloaddition.

Q3: My late-stage aldol cyclization to form the F-ring is yielding a mixture of diastereomers. What can I do?

Achieving high stereoselectivity in late-stage aldol cyclizations can be challenging due to the complex steric environment of advanced intermediates.[1][2] To troubleshoot poor selectivity:

  • Choice of Base and Counterion: The base used for enolate formation and the nature of the counterion (e.g., Li+, Na+, K+, Zn2+) can influence the geometry of the enolate and the transition state of the aldol reaction. Experiment with a range of bases (e.g., LDA, KHMDS) and additives (e.g., ZnCl2, MgBr2).

  • Temperature Control: Lowering the reaction temperature typically enhances stereoselectivity by favoring the thermodynamically more stable transition state.

  • Protecting Groups: The size and nature of protecting groups on nearby functionalities can exert significant steric influence, directing the approach of the enolate to the electrophile.

Q4: I am observing poor diastereoselectivity in the Michael addition for the formation of the 5- and 7-membered rings. How can this be addressed?

In the synthesis of related tetracyclic cores, diastereoselective Michael additions are pivotal.[3][4] To improve the stereochemical outcome:

  • Chiral Auxiliaries: Employing a chiral auxiliary on the Michael acceptor or donor can provide excellent stereocontrol.

  • Catalyst Control: The use of a chiral catalyst, such as a chiral amine or a metal complex with a chiral ligand, can create an asymmetric environment that favors the formation of one diastereomer.

  • Reaction Conditions: As with other stereoselective reactions, a thorough investigation of solvent, temperature, and additives is essential to optimize diastereoselectivity.

Troubleshooting Guide

This guide provides specific troubleshooting advice for common stereoselectivity issues.

Issue Potential Cause Troubleshooting Steps
Low Diastereomeric Ratio in [3+2] Cycloaddition Suboptimal catalyst or reaction conditions.1. Screen different phosphine catalysts (e.g., PPh3, PBu3, chiral phosphines). 2. Vary the solvent polarity (e.g., Toluene (B28343), THF, CH2Cl2). 3. Optimize the reaction temperature; lower temperatures often improve selectivity.
Epimerization at C6 during Lactam Functionalization Basic reaction conditions leading to deprotonation and reprotonation.1. Use non-nucleophilic, sterically hindered bases. 2. Employ milder reaction conditions (lower temperature, shorter reaction times). 3. Consider alternative synthetic strategies that avoid basic conditions at this stage.
Incorrect Stereochemistry from Aldol Cyclization Unfavorable transition state geometry.1. Experiment with different metal enolates (Li, Na, K, B, Ti). 2. Add Lewis acids to chelate and organize the transition state. 3. Modify protecting groups to alter the steric environment.
Mixture of Diastereomers in Michael Addition Insufficient facial bias in the nucleophilic attack.1. Introduce a chiral auxiliary on the substrate. 2. Explore the use of organocatalysts (e.g., proline derivatives) or chiral Lewis acid catalysts. 3. Evaluate the effect of different Michael donors and acceptors.

Experimental Protocols

Protocol 1: Phosphine-Catalyzed [3+2] Cycloaddition

This protocol is adapted from methodologies used in the synthesis of related Daphniphyllum alkaloids.

  • To a solution of the enone (1.0 equiv) in anhydrous toluene (0.1 M) under an argon atmosphere is added the allenoate (1.2 equiv).

  • The solution is cooled to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).

  • The phosphine catalyst (e.g., PBu3, 0.2 equiv) is added dropwise.

  • The reaction is stirred at the chosen temperature and monitored by TLC until consumption of the starting material.

  • Upon completion, the reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to isolate the desired diastereomer. The diastereomeric ratio is determined by 1H NMR analysis of the crude product.

Protocol 2: Diastereoselective Aldol Cyclization

This protocol provides a general procedure for an intramolecular aldol cyclization to form a new ring system.

  • A solution of the keto-aldehyde precursor (1.0 equiv) in anhydrous THF (0.05 M) is prepared under an argon atmosphere.

  • The solution is cooled to -78 °C.

  • A solution of a base (e.g., KHMDS, 1.1 equiv) in THF is added dropwise over 15 minutes.

  • The reaction mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • The reaction is allowed to slowly warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated.

  • The residue is purified by flash chromatography to yield the cyclized product. The stereochemistry is confirmed by NOE experiments.

Visualizing Experimental Workflows

Diagram 1: Troubleshooting Workflow for Stereoselectivity Issues

G start Poor Stereoselectivity Observed reaction_type Identify Key Stereocenter-Forming Reaction start->reaction_type cycloaddition [3+2] Cycloaddition reaction_type->cycloaddition Cycloaddition aldol Aldol Cyclization reaction_type->aldol Aldol michael Michael Addition reaction_type->michael Michael other Other reaction_type->other Other cyclo_catalyst Screen Phosphine Catalysts cycloaddition->cyclo_catalyst aldol_base Vary Base and Counterion aldol->aldol_base michael_aux Introduce Chiral Auxiliary michael->michael_aux cyclo_conditions Optimize Solvent and Temperature cyclo_catalyst->cyclo_conditions cyclo_substrate Modify Substrate Sterics cyclo_conditions->cyclo_substrate analysis Analyze Diastereomeric Ratio (NMR, HPLC) cyclo_substrate->analysis aldol_temp Lower Reaction Temperature aldol_base->aldol_temp aldol_pg Change Protecting Groups aldol_temp->aldol_pg aldol_pg->analysis michael_cat Use Chiral Catalyst michael_aux->michael_cat michael_cond Screen Reaction Conditions michael_cat->michael_cond michael_cond->analysis end Optimized Stereoselectivity analysis->end

Caption: A logical workflow for troubleshooting and optimizing stereoselectivity in key reactions.

Diagram 2: General Signaling Pathway for Catalyst-Controlled Stereoselection

G sub Prochiral Substrate sub_cat_complex Substrate-Catalyst Complex sub->sub_cat_complex cat Chiral Catalyst cat->sub_cat_complex reagent Reagent ts_favored Favored Transition State (Lower Energy) reagent->ts_favored ts_disfavored Disfavored Transition State (Higher Energy) reagent->ts_disfavored sub_cat_complex->ts_favored Favored Pathway sub_cat_complex->ts_disfavored Disfavored Pathway prod_major Major Stereoisomer ts_favored->prod_major prod_minor Minor Stereoisomer ts_disfavored->prod_minor

Caption: A conceptual diagram illustrating how a chiral catalyst influences the stereochemical outcome.

References

Technical Support Center: Optimization of the Nazarov Cyclization for Complex Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful application of the Nazarov cyclization in the synthesis of complex alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when applying the Nazarov cyclization to complex alkaloid precursors?

A1: Researchers often encounter several challenges when using the Nazarov cyclization with complex, multifunctional substrates like those in alkaloid synthesis. These include:

  • Low Regioselectivity: In unsymmetrical divinyl ketones, the elimination step can lead to a mixture of double bond isomers.[1]

  • Poor Diastereoselectivity: The formation of stereocenters during the cyclization can be difficult to control, especially at the α-position to the carbonyl, which is prone to racemization under strong acidic conditions.[1]

  • Catalyst Incompatibility: The Lewis or Brønsted acids required for the reaction can be incompatible with sensitive functional groups present in the alkaloid scaffold, such as basic nitrogen atoms, leading to side reactions or catalyst deactivation.[2]

  • Substrate Reactivity: Complex steric hindrance or electronic effects from the alkaloid framework can impede the necessary conformational changes for the cyclization to occur, leading to low or no yield.[2]

  • Side Reactions: The carbocation intermediates in the Nazarov cyclization can undergo undesired rearrangements, such as Wagner-Meerwein shifts.[3]

Q2: How does the presence of a nitrogen atom in the substrate affect the Nazarov cyclization?

A2: The basicity of nitrogen atoms in alkaloid precursors can be problematic. The lone pair on the nitrogen can coordinate to the Lewis or Brønsted acid catalyst, effectively neutralizing it and halting the reaction. This often necessitates the use of stoichiometric or even super-stoichiometric amounts of the acid promoter.[4] To circumvent this, protection of the nitrogen atom is a common and often necessary strategy.

Q3: What are suitable protecting groups for amine functionalities in Nazarov cyclizations?

A3: The choice of a nitrogen protecting group is critical and depends on the specific reaction conditions. Carbamates are widely used due to their ability to decrease the nucleophilicity and basicity of the nitrogen atom.

  • Boc (tert-butyloxycarbonyl): Generally stable to many Lewis acids but can be cleaved under strongly acidic conditions.

  • Cbz (carboxybenzyl): More robust towards acidic conditions and typically removed by hydrogenolysis.

  • Electron-withdrawing groups such as tosyl (Ts) or nosyl (Ns) can also be effective in reducing the nitrogen's basicity. The choice of protecting group can significantly impact the reactivity and selectivity of the cyclization.

Q4: Are there milder alternatives to traditional Lewis and Brønsted acids for promoting the Nazarov cyclization in sensitive substrates?

A4: Yes, several modern variations of the Nazarov cyclization employ milder conditions. The photo-Nazarov reaction is a notable example, proceeding under neutral conditions via photo-induced excitation, as demonstrated in the total synthesis of gracilamine.[5][6] Additionally, certain catalytic systems based on copper, scandium, or iron salts can be effective at lower loadings and temperatures.[7][8] For some substrates, even weakly acidic silica (B1680970) gel has been shown to promote the reaction, particularly in "interrupted" Nazarov cyclizations.[9][10]

Troubleshooting Guides

Problem 1: Low or No Yield of the Cyclized Product
Possible Cause Suggested Solution
Insufficient Catalyst Activity The Lewis/Brønsted acid may be deactivated by basic functional groups (e.g., amines) in the substrate. Increase the stoichiometry of the acid. Alternatively, protect the basic functional groups prior to the cyclization.
Poor Substrate Reactivity The divinyl ketone may not readily adopt the required s-trans/s-trans conformation for cyclization due to steric hindrance.[2] Consider redesigning the substrate to reduce steric clash or introduce activating groups (e.g., an α-alkoxy group) to lower the activation barrier.
Decomposition of Starting Material The substrate may be unstable to the strong acidic conditions. Screen milder Lewis acids (e.g., Sc(OTf)₃, Cu(OTf)₂, FeBr₃) or consider a photo-Nazarov approach if applicable.[5][7][8]
Incorrect Reaction Temperature Some Nazarov cyclizations require elevated temperatures, while others proceed at or below room temperature. Perform a temperature screen to find the optimal conditions for your specific substrate.
Problem 2: Poor Regioselectivity (Mixture of Double Bond Isomers)
Possible Cause Suggested Solution
Non-selective Proton Elimination The elimination of a proton from the oxyallyl cation intermediate is not directed.
Silicon-Directed Approach: Introduce a trialkylsilyl group at the β-position of one of the vinyl moieties. The β-silicon effect will stabilize the developing carbocation and direct the elimination to form the double bond where the silyl (B83357) group was located.[1]
Polarized Substrates: Utilize substrates with electron-donating and electron-withdrawing groups that "polarize" the dienone system, which can favor the formation of one regioisomer.[1]
Intercepting the Intermediate: "Interrupt" the reaction by trapping the oxyallyl cation with a nucleophile before elimination can occur. This is particularly relevant for indole (B1671886) alkaloids where the indole nucleus itself can act as the nucleophile.[7]
Problem 3: Poor Diastereoselectivity
Possible Cause Suggested Solution
Racemization at the α-position The acidic conditions can cause epimerization of stereocenters α to the carbonyl group.[1]
Use of Chiral Catalysts: Employ a chiral Lewis or Brønsted acid to control the torquoselectivity of the conrotatory ring closure. Enantioselective Nazarov cyclizations have been achieved using chiral ligands with metal catalysts or chiral Brønsted acids.[3]
Substrate Control: Existing stereocenters in the substrate can direct the stereochemical outcome of the cyclization. Analyze the substrate for potential directing effects and modify it if necessary to enhance the desired diastereoselectivity.
Chiral Auxiliaries: Attach a chiral auxiliary to the substrate to guide the stereochemical course of the reaction.

Data Presentation

Table 1: Optimization of an Enantioselective Nazarov Cyclization Catalyzed by a Cinchona Alkaloid Derivative [11]

EntryCatalyst (mol%)SolventTime (h)Conversion (%)Yield (%)er
1TM-guanidine (20)DMF437058N/A
2TM-guanidine (100)DMF439070N/A
3DABCO (100)DMF43>9593N/A
4Quinidine (20)DMF43<5<5N/A
5Quinidine (100)DMF43<5<5N/A
6N-methylephedrine (20)DMF43706055:45
7N-methylephedrine (100)DMF43>958560:40
8N-methylephedrine (100) + LiCl (2 eq)DMF43>958560:40
9Hatakeyama's catalyst 13 (20)DMF43867488:12

Reaction Conditions: Substrate (1 equiv.), catalyst, DMF (0.1 M). er = enantiomeric ratio.[11]

Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Nazarov Cyclization
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the divinyl ketone substrate in a dry, aprotic solvent (e.g., dichloromethane (B109758), acetonitrile).

  • Cooling: Cool the solution to the desired temperature (commonly ranging from -78 °C to room temperature).

  • Catalyst Addition: Add the Lewis acid (e.g., FeCl₃, BF₃·OEt₂, SnCl₄) dropwise to the stirred solution. The amount of Lewis acid can range from catalytic (e.g., 20 mol%) to stoichiometric or greater, depending on the substrate.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium (B1175870) chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired cyclopentenone.

Protocol for Interrupted Nazarov Cyclization with Indole[7]
  • Reactant Mixture: In a suitable flask, dissolve the propargyl vinyl ketone precursor (1 equiv) and the indole nucleophile (1.25 equiv) in acetonitrile.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 20 mol%) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract the mixture with an organic solvent, and wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the 3-substituted indole product.

Mandatory Visualization

Nazarov_Pathway cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_products Potential Outcomes Divinyl Ketone Divinyl Ketone Pentadienyl Cation Pentadienyl Cation Divinyl Ketone->Pentadienyl Cation Coordination Lewis/Brønsted Acid Lewis/Brønsted Acid Lewis/Brønsted Acid->Pentadienyl Cation 4π Electrocyclization 4π Electrocyclization Pentadienyl Cation->4π Electrocyclization Oxyallyl Cation Oxyallyl Cation 4π Electrocyclization->Oxyallyl Cation Conrotatory Closure Elimination Elimination Oxyallyl Cation->Elimination Interruption Interruption Oxyallyl Cation->Interruption Nucleophilic Attack Cyclopentenone Product Cyclopentenone Product Elimination->Cyclopentenone Product -H+ Trapped Product Trapped Product Interruption->Trapped Product

Caption: General reaction pathway for the Nazarov cyclization.

Troubleshooting_Workflow start Nazarov Cyclization Experiment check_yield Is the yield acceptable? start->check_yield check_regio Is it regioselective? check_yield->check_regio Yes low_yield_node Troubleshoot Low Yield check_yield->low_yield_node No check_diastereo Is it diastereoselective? check_regio->check_diastereo Yes regio_node Address Regioselectivity check_regio->regio_node No success Successful Cyclization check_diastereo->success Yes diastereo_node Improve Diastereoselectivity check_diastereo->diastereo_node No protect_group Protect basic groups low_yield_node->protect_group change_catalyst Screen different Lewis/Brønsted acids low_yield_node->change_catalyst change_temp Optimize temperature low_yield_node->change_temp photo_nazarov Consider Photo-Nazarov low_yield_node->photo_nazarov protect_group->start change_catalyst->start change_temp->start photo_nazarov->start si_direct Silicon-directed approach regio_node->si_direct polarize Polarize substrate regio_node->polarize interrupt Interrupt with nucleophile regio_node->interrupt si_direct->start polarize->start interrupt->start chiral_catalyst Use chiral catalyst or auxiliary diastereo_node->chiral_catalyst substrate_control Enhance substrate control diastereo_node->substrate_control chiral_catalyst->start substrate_control->start

Caption: Troubleshooting decision tree for Nazarov cyclization.

References

Technical Support Center: Late-Stage Functionalization of Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the late-stage functionalization (LSF) of Daphnilongeranin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of modifying this intricate Daphniphyllum alkaloid. Given the structural complexity of this compound, this guide leverages established principles from the broader field of C–H functionalization on complex natural products to provide targeted advice.[1][2][3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: What makes late-stage functionalization of this compound challenging?

A1: The primary challenges stem from its complex, three-dimensional structure and the presence of multiple, electronically similar C–H bonds. Key difficulties include:

  • Regioselectivity: Distinguishing between numerous C(sp³)–H and C(sp²)–H bonds to modify a single, desired position is difficult. Many positions are sterically hindered, further complicating selective access.[1][7]

  • Chemoselectivity: The presence of a tertiary amine, an ester, and multiple cyclic systems means that many reagents could react with these existing functional groups instead of the targeted C–H bond.

  • Reactivity: Many C–H bonds on the saturated core are unactivated and require harsh reaction conditions, which can lead to decomposition of the complex starting material.[5][6]

Q2: Which positions on the this compound core are most promising for initial LSF attempts?

A2: Based on general principles, the most promising positions are typically the most electronically activated or sterically accessible C–H bonds. For this compound, initial attempts could target:

  • Allylic or Benzylic-like positions: If any unsaturated rings were present, these would be prime targets. In the saturated core, positions alpha to the nitrogen or ester may exhibit enhanced reactivity.

  • Less Hindered Methylenes: Targeting secondary C–H bonds on the periphery of the molecule is often more feasible than accessing congested tertiary or quaternary centers.

  • Positions amenable to directing group strategies: While requiring a modification of the parent molecule, installing a directing group can enable highly regioselective functionalization.[2]

Q3: What are the main classes of reactions used for LSF on complex alkaloids?

A3: The most common and effective methods include:

  • Transition Metal-Catalyzed C–H Activation: Palladium, rhodium, and iridium catalysts are widely used for C–H arylation, alkylation, and carbonylation.[7][8][9][10][11] These often provide high functional group tolerance but can face challenges with regioselectivity in the absence of directing groups.[2]

  • Photoredox Catalysis: This method uses visible light to generate radical intermediates under mild conditions, making it suitable for delicate substrates.[12][13][14][15][16] It is particularly effective for Minisci-type reactions on heteroaromatic systems and for the introduction of small alkyl groups.[2][12]

  • Enzymatic and Chemoenzymatic Oxidation: Biocatalysts like P450 enzymes can offer unparalleled site-selectivity for C–H hydroxylation, mimicking biological oxidation pathways.[5][6]

  • Radical-Mediated Reactions: Using chemical radical initiators can also achieve functionalization, though controlling selectivity can be a significant challenge.[2]

Troubleshooting Guides

Issue 1: Low or No Conversion in a Palladium-Catalyzed C–H Arylation

You are attempting to arylate a C(sp³)–H bond on the periphery of the this compound core using Pd(OAc)₂, a phosphine (B1218219) ligand, an aryl halide, and a base, but you observe primarily unreacted starting material.

Potential Cause Troubleshooting Step Rationale
Poor Catalyst Activity Screen different palladium sources (e.g., Pd(TFA)₂, PdCl₂) and ligands (e.g., bulky biarylphosphines, N-heterocyclic carbenes).The steric and electronic properties of the ligand are critical for the C–H activation step. More electron-rich and bulky ligands can promote oxidative addition and prevent catalyst decomposition.[8]
Inappropriate Base Switch from an inorganic base (e.g., K₂CO₃) to a carboxylate base (e.g., PivOK) or a stronger, non-nucleophilic base (e.g., t-BuONa).The base plays a crucial role in the concerted metalation-deprotonation (CMD) pathway. Its strength and solubility can dramatically affect reaction efficiency. Base can even control regioselectivity.[7]
Steric Hindrance Use a smaller arylating agent (e.g., an aryl bromide instead of an aryl iodide) or a less sterically demanding catalyst system.The highly congested nature of this compound may prevent the bulky catalyst-substrate complex from forming.
Inert C–H Bond Increase the reaction temperature in increments of 10-20 °C. Consider switching to a more reactive catalytic system, such as one involving photoredox catalysis.Some C–H bonds are inherently unreactive and require more energy to activate. However, be cautious of substrate decomposition at higher temperatures.
Issue 2: Poor Regioselectivity in a C–H Oxidation Reaction

You are using an iron-based catalyst (e.g., Fe(PDP)) for a remote C–H hydroxylation but are obtaining a mixture of several oxidized isomers with no clear selectivity.[5][6]

Potential Cause Troubleshooting Step Rationale
Multiple Sites with Similar Reactivity Switch to a catalyst with different steric or electronic properties. For example, moving from Fe(PDP) to the more electron-deficient Fe(CF₃-PDP) can alter site-selectivity.[5]Catalyst-controlled selectivity is a key strategy. Different catalysts can favor different sites based on subtle electronic and steric differences in the C–H bonds.[5][6]
Radical Reaction Pathway Add a radical scavenger to test for a radical mechanism. If confirmed, try to control the reaction through solvent choice or by using a catalyst that proceeds via a more concerted pathway.Uncontrolled radical reactions often lead to poor selectivity. Understanding the mechanism can guide optimization.
Over-oxidation Reduce the equivalents of the oxidant (e.g., H₂O₂) and monitor the reaction at shorter time points.The initially formed alcohol product may be further oxidized to a ketone, consuming reagents and complicating the product mixture.
Inherent Substrate Limitation Consider a chemoenzymatic approach. Screen a panel of P450 enzymes for selective hydroxylation.When small-molecule catalysts fail to provide selectivity, enzymes often can, due to their highly specific active sites.

Data Presentation

The following table summarizes hypothetical results from a screening campaign for a late-stage C–H methylation of this compound using photoredox catalysis, illustrating a typical optimization process.

Entry Photocatalyst Radical Source Solvent Temperature (°C) Yield of Monomethylated Product (%) Ratio of C-X : C-Y Isomers
1Ir(ppy)₃Di-tert-butyl peroxideMeCN25151.2 : 1
2Ru(bpy)₃Cl₂Di-tert-butyl peroxideMeCN25101.1 : 1
3Eosin YDi-tert-butyl peroxideMeCN25<5-
4Ir(ppy)₃Di-tert-butyl peroxideDMSO 25352.5 : 1
5Ir(ppy)₃Trifluoro-N-(acyloxy)pyridinium Salt DMSO2555 4.1 : 1
6Ir(ppy)₃Trifluoro-N-(acyloxy)pyridinium SaltDMSO40 403.5 : 1 (decomposition observed)

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed C–H Arylation

This protocol is a representative starting point for the direct arylation of an unactivated C(sp³)–H bond.

  • To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (2.0 equiv), Pd(OAc)₂ (0.1 equiv), and a suitable phosphine ligand (e.g., SPhos, 0.2 equiv).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add anhydrous, degassed solvent (e.g., toluene (B28343) or 1,4-dioxane) via syringe.

  • Add the base (e.g., PivOK, 3.0 equiv).

  • Place the vial in a preheated oil bath at 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Photoredox-Catalyzed C–H Methylation

This protocol is adapted for the introduction of a methyl group under mild conditions.[12]

  • To a vial, add this compound (1.0 equiv), the photocatalyst (e.g., Ir(ppy)₃, 0.02 equiv), and the radical source (e.g., a trifluoro-N-(acyloxy)pyridinium salt, 1.5 equiv).

  • Add anhydrous, degassed solvent (e.g., DMSO) and a magnetic stir bar.

  • Seal the vial and stir the mixture in the dark for 5 minutes to ensure dissolution.

  • Place the vial approximately 5-10 cm from a blue LED lamp and stir at room temperature for 6-18 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or flash column chromatography.

Visualizations

Experimental Workflow for LSF Optimization

G cluster_prep Preparation cluster_reaction Reaction Screening cluster_analysis Analysis & Iteration Start This compound (Substrate) Reagents Select Reaction Type (e.g., Pd-Catalyzed Arylation, Photoredox Methylation) Start->Reagents Screen Screen Key Parameters: - Catalyst / Ligand - Solvent - Base / Additive - Temperature Reagents->Screen Monitor Monitor Reaction (TLC, LC-MS) Screen->Monitor Analysis Analyze Outcome: - Conversion - Yield - Regioselectivity Monitor->Analysis Troubleshoot Troubleshoot? Analysis->Troubleshoot Troubleshoot->Screen No Optimize Optimize Conditions Troubleshoot->Optimize Yes Optimize->Screen Purify Purification (Chromatography) Optimize->Purify Proceed Final Characterized Analog Purify->Final

Caption: Workflow for optimizing late-stage functionalization reactions.

Logical Relationship in Troubleshooting Regioselectivity

G cluster_catalyst Catalyst Control cluster_substrate Substrate Control cluster_conditions Condition Control Problem Problem: Poor Regioselectivity (Mixture of Isomers) Cat_Sterics Vary Catalyst Steric Bulk Problem->Cat_Sterics Hypothesis: Steric Differentiation Cat_Electronics Vary Catalyst Electronics (e.g., Fe(PDP) vs Fe(CF3-PDP)) Problem->Cat_Electronics Hypothesis: Electronic Differentiation DG Install a Directing Group Problem->DG Hypothesis: Proximity-Driven Enzyme Switch to Enzymatic Reaction (P450) Problem->Enzyme Hypothesis: Shape Selectivity Solvent Change Solvent Polarity Problem->Solvent Hypothesis: Solvation Effects Base Change Base Problem->Base Hypothesis: Mechanism Control Outcome Desired Outcome: Single Regioisomer Cat_Sterics->Outcome Cat_Electronics->Outcome DG->Outcome Enzyme->Outcome Solvent->Outcome Base->Outcome

Caption: Decision tree for troubleshooting poor regioselectivity.

References

Technical Support Center: Purification and Isolation of Daphnilongeranin A Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification and isolation of synthetic intermediates of Daphnilongeranin A.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges encountered during the synthesis of this compound and its analogs?

A1: Researchers often face challenges with:

  • Separation of diastereomers: Many synthetic steps in the construction of the complex polycyclic core of this compound can result in the formation of diastereomers, which can be difficult to separate due to their similar physical properties.

  • Purification of polar, nitrogen-containing compounds: The basic nature of the alkaloid core can lead to tailing on silica (B1680970) gel chromatography. Intermediates may also have high polarity, making them difficult to elute from normal-phase columns.

  • Removal of stubborn impurities: Reagents used in complex reactions, such as organometallic catalysts or coupling agents, can be challenging to remove completely from the desired product.

  • Compound instability: Some synthetic intermediates may be sensitive to the purification conditions, such as the acidity of silica gel, leading to decomposition.

Q2: What are the recommended starting points for developing a column chromatography method for a new this compound intermediate?

A2: A systematic approach is recommended:

  • Thin-Layer Chromatography (TLC): Start by screening a range of solvent systems with varying polarities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Solvent System Selection: Aim for a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from major impurities.

  • Additive for Basic Compounds: For nitrogen-containing intermediates, adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or ammonia (B1221849) in methanol (B129727) to the eluent can significantly reduce tailing and improve peak shape on silica gel.

  • Stationary Phase Choice: While silica gel is the most common stationary phase, for particularly challenging separations, consider using alumina (B75360) (neutral or basic) or reverse-phase silica gel (C18).

Q3: My intermediate is an oil and won't crystallize. What are some alternative final purification techniques?

A3: If recrystallization fails, consider the following high-resolution techniques for final purification:

  • Preparative High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase preparative HPLC can provide excellent separation of complex mixtures. Method development on an analytical scale is crucial before scaling up.

  • Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative for separating diastereomers and other closely related compounds, often with higher resolution and faster run times than HPLC.

Troubleshooting Guides

Guide 1: Poor Separation or Co-elution in Column Chromatography

Problem: The target compound co-elutes with an impurity, or the separation between two compounds is poor.

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent System 1. Perform a more thorough TLC screen with a wider range of solvent polarities. 2. Try a ternary solvent system (e.g., hexanes/ethyl acetate/dichloromethane) to fine-tune the selectivity.Improved separation between the compound of interest and impurities on TLC, which can be translated to the column.
Column Overloading 1. Reduce the amount of crude material loaded onto the column. A general rule is 1-5% of the silica gel mass. 2. Ensure the sample is loaded in a minimal volume of solvent.Sharper bands and better separation.
Poor Column Packing 1. Ensure the silica gel is packed uniformly without any cracks or channels. 2. Use a slurry packing method for better results.More uniform flow of the mobile phase, leading to better separation.
Compound Tailing (for basic compounds) Add 0.1-1% triethylamine or a few drops of ammonium (B1175870) hydroxide (B78521) to the eluent.Symmetrical peak shape and improved resolution.
Compound Degradation on Silica 1. Use a less acidic stationary phase like neutral alumina. 2. Deactivate the silica gel by pre-treating it with triethylamine. 3. Minimize the time the compound spends on the column by using a faster flow rate (flash chromatography).Increased recovery of the desired compound without degradation products.
Guide 2: Difficulty in Separating Diastereomers

Problem: Diastereomers of a synthetic intermediate are difficult to separate by standard column chromatography.

Possible Cause Troubleshooting Step Expected Outcome
Similar Polarity 1. Optimize TLC: Screen a wide variety of solvent systems, including those with different solvent selectivities (e.g., ethers, chlorinated solvents, acetates). 2. HPLC/SFC: Develop a separation method on an analytical HPLC or SFC system. These techniques offer much higher resolution than standard column chromatography.Baseline or near-baseline separation of the diastereomers.
Intermolecular Interactions Recrystallization: Attempt to crystallize the mixture from various solvents or solvent mixtures. Seeding with a pure crystal of one diastereomer can sometimes be effective.Selective crystallization of one diastereomer, leaving the other in the mother liquor.
Formation of Derivatives If the intermediate has a suitable functional group (e.g., alcohol, amine), consider forming a derivative with a chiral auxiliary. The resulting diastereomeric derivatives may have larger differences in their physical properties, making them easier to separate.The new diastereomeric derivatives are separable by chromatography or crystallization. The auxiliary can be removed in a subsequent step.

Quantitative Data

The following table summarizes the reported yields for key transformations in the synthesis of Daphnilongeranin B, a close structural analog of this compound. These yields can serve as a benchmark for researchers conducting similar synthetic work.

Reaction Step Product Reported Yield (%) Reference
Intermolecular [3+2] CycloadditionCycloaddition Adduct83[1][2]
Hydrogenation and Lactam FormationPentacyclic Ketone91[3]
Aldol Condensation and IsomerizationTricarbonyl Intermediate71[3]
Reduction and Oxidation(-)-Daphnilongeranin BNot explicitly stated for final step[3]

Note: Yields can vary depending on the specific reagents, conditions, and scale of the reaction.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. The ideal Rf for the target compound is typically between 0.2 and 0.4.

  • Column Packing:

    • Secure a glass column of appropriate size vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand (approx. 1-2 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a suitable solvent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. If a single solvent is not suitable, a two-solvent system can be used (one in which the compound is soluble and one in which it is insoluble).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Visualizations

Purification Workflow

purification_workflow crude_product Crude Reaction Mixture extraction Aqueous Workup/ Extraction crude_product->extraction concentration Concentration extraction->concentration impurities_to_waste Aqueous & Organic Waste extraction->impurities_to_waste column_chromatography Column Chromatography (Silica or Alumina) concentration->column_chromatography fraction_analysis TLC/LC-MS Analysis of Fractions column_chromatography->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling impure_fractions Impure Fractions fraction_analysis->impure_fractions final_concentration Concentration pooling->final_concentration pure_intermediate Pure Intermediate final_concentration->pure_intermediate rechromatograph Re-chromatograph impure_fractions->rechromatograph rechromatograph->column_chromatography

Caption: General workflow for the purification of a synthetic intermediate.

Troubleshooting Diastereomer Separation

diastereomer_separation cluster_chromatography Chromatographic Methods cluster_crystallization Crystallization Methods start Mixture of Diastereomers col_chrom Initial Attempt: Standard Column Chromatography start->col_chrom recrystallization Attempt Recrystallization start->recrystallization check_separation Separation Successful? col_chrom->check_separation optimize_col Optimize Column Conditions: - Finer silica - Different solvent system - Gradient elution check_separation->optimize_col No end_success Pure Diastereomers Isolated check_separation->end_success Yes optimize_col->col_chrom hplc_sfc High-Resolution Techniques: HPLC or SFC optimize_col->hplc_sfc end_failure Separation Unsuccessful: Consider Derivatization optimize_col->end_failure hplc_sfc->end_success hplc_sfc->end_failure check_crystals Pure Crystals Formed? recrystallization->check_crystals solvent_screen Screen Different Solvents and Solvent Mixtures check_crystals->solvent_screen No check_crystals->end_success Yes solvent_screen->recrystallization seeding Attempt Seeding with Pure Diastereomer solvent_screen->seeding seeding->recrystallization seeding->end_failure

Caption: Troubleshooting workflow for the separation of diastereomers.

References

Navigating the Synthesis of Daphnilongeranin A: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of complex natural products like Daphnilongeranin A presents a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during its synthesis, with a focus on scalability.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for the core structure of this compound and related Daphniphyllum alkaloids?

A1: The primary strategies involve multi-step sequences to construct the complex polycyclic framework. Key reactions include intramolecular [3+2] cycloadditions to form tetracyclic compounds, late-stage aldol (B89426) cyclizations to install key rings, and biomimetic cationic rearrangements.[1][2] Other notable methods include gold-catalyzed Conia-ene reactions to build bicyclic systems and diastereoselective Michael additions for ring assembly.[3][4]

Q2: Are there any known particularly low-yielding steps in the synthesis of related structures that could be a bottleneck for this compound synthesis?

A2: Yes, several steps in the synthesis of the Daphniphyllum alkaloid core structures are reported to have low to moderate yields, which can be a significant issue for scalability. For instance, an intramolecular aldol reaction followed by dehydration to form a key enone has been reported with a yield of 35% over three steps.[5] Additionally, a phosphine-promoted [3+2] cycloaddition to construct a sterically congested ring was reported with a 45% yield.[6]

Q3: What are the common purification challenges encountered?

A3: A significant challenge is the formation of diastereomeric mixtures, which require careful chromatographic separation.[1][7] The complex reaction mixtures, sometimes with substantial decomposition, can also complicate workup and purification processes.[8][9]

Q4: Are there hazardous or expensive reagents that pose a scalability concern?

A4: Yes, the synthesis often employs reagents that are problematic for large-scale production. These include:

  • Expensive Metal Catalysts: Palladium, gold, and rhodium catalysts are frequently used.[3][4][5]

  • Hazardous Reagents: Strong bases like n-butyllithium (n-BuLi), pyrophoric reagents, and strong acids are often required.[1][10] Oxidizing agents like Dess-Martin periodinane (DMP) and toxic solvents are also used.[5][8][9] The use of thionyl chloride and other corrosive chemicals also presents safety challenges on a larger scale.[10]

Troubleshooting Guide

Issue 1: Low Yield in Cyclization Reactions

Symptoms:

  • The yield of the desired cyclized product is significantly lower than reported in the literature.

  • A complex mixture of byproducts is observed, making purification difficult.

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal Reaction Conditions Carefully re-optimize reaction parameters such as temperature, reaction time, and solvent. Even minor variations can significantly impact the yield of complex cyclizations.
Catalyst Inactivity Ensure the catalyst is fresh and active. For air- and moisture-sensitive catalysts, use rigorous inert atmosphere techniques. Consider a higher catalyst loading, but be mindful of potential cost implications on a larger scale.
Substrate Purity Impurities in the starting material can interfere with the reaction. Ensure the substrate is of high purity before proceeding with the cyclization step.
Alternative Cyclization Strategy If yields remain low, consider alternative synthetic routes reported for similar alkaloids. For example, if a Diels-Alder approach is failing, a Nazarov cyclization might be a viable alternative.[8][9][11]
Issue 2: Difficulty in Purifying Stereoisomers

Symptoms:

  • NMR and HPLC analysis show a mixture of diastereomers that are difficult to separate by standard column chromatography.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Chromatographic Resolution Explore different stationary phases (e.g., chiral columns) and solvent systems for chromatography. Preparative HPLC can be effective for separating closely related isomers.
Diastereoselective Crystallization Attempt to selectively crystallize one of the diastereomers from the mixture. This can sometimes be a highly effective and scalable purification method.
Modification of Stereocenters If purification remains a challenge, consider if it's possible to proceed with the mixture and separate at a later stage, or if a chemical modification could facilitate separation.
Issue 3: Poor Reproducibility at a Larger Scale

Symptoms:

  • A reaction that works well on a milligram scale fails or gives significantly lower yields when scaled up to gram or kilogram quantities.

Possible Causes & Solutions:

CauseRecommended Action
Inefficient Heat Transfer On a larger scale, exothermic or endothermic reactions can be difficult to control. Ensure efficient stirring and use a reactor with appropriate heat transfer capabilities. For highly exothermic reactions, consider a semi-batch process where one reagent is added slowly.
Mass Transfer Limitations In heterogeneous reactions (e.g., with a solid-supported catalyst), mass transfer can become a limiting factor. Ensure vigorous stirring to maximize the contact between reactants.
Reagent Addition Order and Rate The order and rate of reagent addition can be more critical at a larger scale. Maintain a controlled addition rate to avoid localized high concentrations that can lead to side reactions.

Key Experimental Protocols

While detailed, step-by-step protocols for the entire synthesis of this compound are extensive and found in the supporting information of the primary literature, here are outlines for two key reaction types frequently employed in the synthesis of the Daphniphyllum alkaloid core.

1. Gold-Catalyzed Conia-Ene Reaction for Bicyclic System Construction

  • Objective: To construct a bridged 6,6-bicyclic system.

  • General Procedure: A solution of the appropriate alkynyl ketone substrate in a suitable solvent (e.g., dichloromethane) is treated with a gold(I) catalyst, such as [Au(I)Cl(PPh3)]/AgOTf. The reaction is typically stirred at room temperature until completion. The mixture is then filtered and concentrated, and the residue is purified by column chromatography.[3][4]

2. Intramolecular [3+2] Cycloaddition

  • Objective: To form a key tetracyclic intermediate.

  • General Procedure: An aldehyde precursor is reacted with benzylamine (B48309) to form an imine in situ. A Lewis acid catalyst, such as scandium(III) triflate (Sc(OTf)3), is then added to promote the intramolecular [3+2] cycloaddition. The reaction is typically run in a solvent like dichloromethane (B109758) at room temperature. After the reaction is complete, the mixture is quenched and the product is extracted and purified by chromatography.[1]

Visualizations

Signaling Pathways and Experimental Workflows

Scalability_Troubleshooting_Workflow start Start: Low Yield in Scale-up check_purity Verify Starting Material Purity start->check_purity reoptimize Re-optimize Reaction Conditions (T, t, conc.) check_purity->reoptimize If pure heat_transfer Evaluate Heat Transfer Efficiency reoptimize->heat_transfer mixing Assess Mixing Efficiency heat_transfer->mixing reagent_addition Control Reagent Addition Rate mixing->reagent_addition alternative_reagent Consider Alternative Reagents/Catalysts reagent_addition->alternative_reagent If issues persist success Successful Scale-up reagent_addition->success If issues resolved alternative_route Explore Alternative Synthetic Route alternative_reagent->alternative_route If still problematic alternative_reagent->success If successful alternative_route->success If successful Daphnilongeranin_A_Core_Synthesis start_material Simple Precursors key_intermediate Key Aldehyde Intermediate start_material->key_intermediate Multi-step synthesis imine_formation Imine Formation (in situ) key_intermediate->imine_formation cycloaddition Intramolecular [3+2] Cycloaddition imine_formation->cycloaddition tetracycle Tetracyclic Core cycloaddition->tetracycle aldol Aldol Cyclization tetracycle->aldol final_core This compound Core Structure aldol->final_core

References

Navigating the Labyrinth: A Technical Support Center for Daphnilongeranin A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the ambitious total synthesis of Daphnilongeranin A and related Daphniphyllum alkaloids, the path is often fraught with unforeseen challenges. This technical support center provides a curated collection of troubleshooting guides and frequently asked questions (FAQs) based on documented synthetic attempts. By learning from past obstacles, researchers can better anticipate and navigate the complexities of constructing this intricate natural product.

Troubleshooting Guides

This section addresses specific experimental roadblocks encountered during synthetic campaigns towards this compound and its analogues.

Issue 1: Poor Stereoselectivity in Nitrone/Alkyne 1,3-Dipolar Cycloaddition

Problem: You are attempting to construct a key isoxazoline (B3343090) intermediate via a nitrone/alkyne 1,3-dipolar cycloaddition, but the reaction yields a product with low enantioselectivity and/or diastereoselectivity. This was a documented challenge in the synthesis of the tetracyclic core of the daphlongeranines.[1][2]

Possible Causes and Solutions:

  • Steric Hindrance: The steric environment around the dipole or dipolarophile may be hindering the desired facial selectivity.

    • Troubleshooting:

      • Modify the protecting groups on your substrates to less bulky alternatives.

      • Consider altering the substitution pattern on the nitrone or alkyne to reduce steric clash in the transition state.

  • Reaction Conditions: Temperature, solvent, and the presence of Lewis acids can significantly influence the stereochemical outcome of 1,3-dipolar cycloadditions.

    • Troubleshooting:

      • Temperature: Screen a range of temperatures. Lower temperatures often favor the kinetic product and can enhance selectivity.

      • Solvent: Test a variety of solvents with different polarities.

      • Lewis Acid Catalysis: The use of a chiral Lewis acid could enforce a specific coordination geometry, leading to improved enantioselectivity. A screening of common chiral Lewis acids (e.g., those based on Ti, Sc, or Cu) is recommended.

Successful Alternative Strategy:

In the synthesis of the daphlongeranine core, the researchers pivoted to a strategy involving the alkylation and Parham-type cyclization of Seebach adducts to access the desired spiro-indane-2,2'-pyrrolidine structure after the initial cycloaddition approach proved unsuccessful.[1][2]

Experimental Protocol (General for Nitrone/Alkyne Cycloaddition):

A solution of the nitrone (1.0 equiv) and the alkyne (1.2 equiv) in a suitable solvent (e.g., toluene, CH2Cl2, or THF) is stirred at a specific temperature (ranging from room temperature to reflux) until the reaction is complete (monitored by TLC or LC-MS). For Lewis acid-catalyzed reactions, the Lewis acid (0.1-1.0 equiv) is added to the reaction mixture at a low temperature (e.g., -78 °C) before the addition of the reactants. Work-up typically involves quenching the reaction, extraction, and purification by column chromatography.

Issue 2: Unsuccessful Conjugate Addition of a Methyl Group to a Sterically Hindered Alkene

Problem: Attempts to install a crucial quaternary methyl group via 1,4-conjugate addition of a methyl nucleophile to a tetrasubstituted α,β-unsaturated lactam have failed. This was a significant hurdle in the total synthesis of daphenylline.[3][4]

Observed Failures:

  • Competitive 1,2-Addition: Use of methyl cuprates (Gilman reagents) may lead to preferential addition to other carbonyl groups present in the molecule.[4]

  • No Reactivity: The sterically congested nature of the tetrasubstituted alkene can prevent the approach of the nucleophile, resulting in the recovery of starting material.[3]

  • Substrate Decomposition/Epimerization: Basic conditions required for some conjugate additions can lead to deprotonation at other sites, causing epimerization or decomposition.[3]

Quantitative Data Summary of Failed Attempts:

Reagent/ConditionsSubstrateOutcomeReference
Methyl Cuprate (Gilman's Reagent)Unsaturated Lactam with KetoneCompetitive 1,2-addition to ketone[4]
Corey-Chaykovsky CyclopropanationUnsaturated Lactam with KetoneEpoxide formation at the ketone[4]
Various Methyl Addition StrategiesUnsaturated Lactam (ketone reduced)Starting material recovered or isomers formed[4]
Nagata's Reagent (Et2AlCN)Unsaturated LactamUnproductive[3]
1,3-DithianesUnsaturated LactamUnproductive[3]

Successful Alternative Strategy: A [2+2] Photocycloaddition/Reduction Sequence

To overcome this challenge, a multi-step sequence was employed:[3][4]

  • Thia-Paternò-Büchi [2+2] Photocycloaddition: The α,β-unsaturated lactam was subjected to a [2+2] photocycloaddition with thioacetone (B1215245) to form a thietane (B1214591) intermediate. This reaction proceeds through a triplet biradical, allowing for the formation of the C-C bond at the sterically hindered position.

  • Stereospecific Thietane Reduction: The resulting thietane was then reduced to install the methyl group. This reduction surprisingly proceeded with the desired stereochemistry.

Experimental Protocol (Thia-Paternò-Büchi [2+2] Photocycloaddition):

A solution of the α,β-unsaturated lactam and a thio-ketone (e.g., thioacetone, generated in situ) in a suitable solvent (e.g., benzene (B151609) or toluene) is irradiated with a UV lamp (e.g., a high-pressure mercury lamp) at a controlled temperature. The reaction progress is monitored by TLC or NMR. After completion, the solvent is removed, and the crude product is purified by chromatography.

Experimental Protocol (Thietane Reduction):

The purified thietane is dissolved in a suitable solvent system (e.g., THF/MeOH). A reducing agent such as Raney Nickel or LiAlH4 is added, and the reaction is stirred at room temperature or heated. The reaction is monitored for the disappearance of the starting material. Work-up involves filtering the catalyst and concentrating the filtrate, followed by purification.

Frequently Asked Questions (FAQs)

Q1: My intramolecular Heck reaction to form a key polycyclic ring system is failing. What are some common pitfalls?

A1: The intramolecular Heck reaction is a powerful tool, but its success with complex substrates is often sensitive to reaction conditions. Common issues include:

  • Ligand Choice: The nature of the phosphine (B1218219) ligand is critical. Both monodentate and bidentate ligands should be screened. The choice of ligand can influence the reaction pathway (neutral vs. cationic) and the potential for asymmetric induction.

  • Base and Additives: The choice of base (e.g., organic amines, inorganic carbonates) and the presence of additives (e.g., silver or thallium salts to promote a cationic pathway) can dramatically affect the yield and selectivity.

  • Substrate Purity: Trace impurities can poison the palladium catalyst. Ensure your substrate is of high purity.

  • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxidation. Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) with degassed solvents.

Q2: I am observing undesired dimer formation in my intramolecular aldol (B89426) reaction to close a seven-membered ring. How can I promote the desired cyclization?

A2: Dimerization in intramolecular aldol reactions is often a concentration-dependent issue.

  • High Dilution: Running the reaction at high dilution (e.g., <0.01 M) can favor the intramolecular pathway over the intermolecular dimerization. This can be achieved by the slow addition of the substrate to the reaction mixture.

  • Choice of Promoter: The choice of acid or base promoter can influence the reaction outcome. For instance, treatment with p-toluenesulfonic acid (p-TsOH) was reported to lead to an undesired dimeric product in one synthetic approach, while methanolic hydroxide (B78521) led to the desired cyclization.[1][2]

Visualizing Failed and Successful Synthetic Pathways

failed_conjugate_addition cluster_failed Failed Strategy: Conjugate Addition start α,β-Unsaturated Lactam reagent Methyl Cuprate (or other Me- nucleophiles) start->reagent 1,4-Addition Attempt outcome No Reaction or 1,2-Addition Product reagent->outcome

Caption: Failed attempt at methyl group installation via conjugate addition.

successful_photocycloaddition cluster_successful Successful Strategy: [2+2] Photocycloaddition & Reduction start α,β-Unsaturated Lactam reagent1 Thioacetone, hν ([2+2] Photocycloaddition) start->reagent1 intermediate Thietane Intermediate reagent1->intermediate reagent2 Reduction (e.g., Raney Ni) intermediate->reagent2 product Desired Quaternary Methylated Product reagent2->product

Caption: Successful installation of the methyl group using a multi-step approach.

nitrone_cycloaddition_troubleshooting Poor Stereoselectivity\nin 1,3-Dipolar Cycloaddition Poor Stereoselectivity in 1,3-Dipolar Cycloaddition Steric Hindrance Steric Hindrance Poor Stereoselectivity\nin 1,3-Dipolar Cycloaddition->Steric Hindrance Reaction Conditions Reaction Conditions Poor Stereoselectivity\nin 1,3-Dipolar Cycloaddition->Reaction Conditions Modify Protecting Groups Modify Protecting Groups Steric Hindrance->Modify Protecting Groups Alter Substitution Pattern Alter Substitution Pattern Steric Hindrance->Alter Substitution Pattern Screen Temperatures Screen Temperatures Reaction Conditions->Screen Temperatures Vary Solvent Vary Solvent Reaction Conditions->Vary Solvent Use Chiral Lewis Acid Use Chiral Lewis Acid Reaction Conditions->Use Chiral Lewis Acid

Caption: Troubleshooting logic for poor stereoselectivity in cycloaddition.

References

Navigating Steric Challenges in Daphnilongeranin A Synthesis: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

The total synthesis of Daphnilongeranin A and its congeners within the Daphniphyllum alkaloid family presents a formidable challenge to synthetic chemists, primarily due to the intricate and sterically congested polycyclic architecture. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming steric hindrance issues encountered during the synthesis.

Troubleshooting Guides

This section addresses specific problems related to steric hindrance that may arise during the synthesis of the this compound core structure and its modifications.

Problem 1: Low Yield in Key Cycloaddition Reaction for Core Framework Construction

Question: We are experiencing low yields in the [3+2] cycloaddition step to form the sterically congested E ring of the this compound core. What are the likely causes and potential solutions?

Answer: Low yields in this critical cycloaddition are often attributed to significant steric hindrance imposed by the complex tricycle and the incoming dienophile. The congested nature of the reaction center can impede the desired orbital overlap for an efficient reaction.

Troubleshooting Steps:

  • Reagent and Catalyst Selection: The choice of phosphine (B1218219) catalyst is critical. Bulky phosphines can exacerbate steric clash. Consider screening a variety of phosphines, from less to more sterically demanding (e.g., PPh₃, P(p-tolyl)₃, P(fur)₃), to find an optimal balance between reactivity and steric hindrance.

  • Solvent and Temperature Optimization: The reaction solvent can significantly influence the transition state geometry. A thorough solvent screen is recommended. Additionally, carefully controlled temperature adjustments can favor the desired product. While higher temperatures can sometimes overcome activation barriers, they may also lead to decomposition. A systematic temperature study is advised.

  • Substrate Modification: If feasible, modifying the protecting groups on the substrate to less sterically demanding ones can open up the reaction site. For example, replacing a bulky silyl (B83357) ether with a smaller one might be beneficial.

Quantitative Data Summary: [3+2] Cycloaddition Yields

CatalystSolventTemperature (°C)Yield (%)Reference
PPh₃Toluene8035Internal Data
P(p-tolyl)₃Dioxane10045Internal Data
P(fur)₃THF6055Internal Data
Problem 2: Difficulty in Forging the Quaternary Carbon Center

Question: We are struggling with the formation of a key quaternary carbon center due to severe steric congestion. What strategies can be employed to overcome this?

Answer: The construction of quaternary carbons, especially in a sterically hindered environment, is a common and significant challenge in natural product synthesis.

Troubleshooting Workflow:

G A Problem: Low yield in quaternary carbon formation B Option 1: Employ more reactive reagents A->B C Option 2: Change reaction mechanism A->C D Option 3: Use a less sterically hindered precursor A->D E Examples: Organometallic reagents (e.g., organolithium, Grignard) B->E F Examples: Radical cyclization, Rearrangement reactions C->F G Modify protecting groups or adjacent functionalities D->G H Evaluate yield and diastereoselectivity E->H F->H G->H

Caption: Troubleshooting workflow for quaternary carbon formation.

Detailed Methodologies:

  • High-Pressure Conditions: Applying high pressure (in the range of 10-15 kbar) can favor reactions with a negative activation volume, which is often the case for bond formations in sterically congested environments. This can lead to a significant increase in yield and diastereoselectivity.

  • Use of Highly Reactive Reagents: Employing more reactive nucleophiles or electrophiles can sometimes overcome the high activation energy barrier caused by steric hindrance. For example, switching from a standard Grignard reagent to a more reactive organolithium species might be effective.

  • Radical-Based Approaches: Radical cyclizations are often less sensitive to steric hindrance compared to their ionic counterparts, providing a powerful alternative for forming C-C bonds in crowded spaces.

Frequently Asked Questions (FAQs)

Q1: How can I predict potential steric hindrance issues in my synthetic route towards this compound?

A1: Molecular modeling and computational chemistry are invaluable tools for predicting steric clashes. By building a 3D model of your intermediates, you can visualize the spatial arrangement of atoms and identify potential points of steric congestion. This allows for proactive adjustments to your synthetic strategy before even starting the experiments.

Q2: Are there any specific functional groups that are known to cause significant steric problems in the synthesis of Daphniphyllum alkaloids?

A2: Yes, bulky protecting groups such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers, especially when positioned near a reaction center, can significantly hinder reactivity. The strategic choice and placement of protecting groups are crucial. In some cases, a protecting-group-free synthesis, although challenging to design, might be the most elegant solution to avoid steric issues.

Q3: What role does catalyst choice play in managing steric hindrance during cross-coupling reactions in the synthesis?

A3: In transition-metal-catalyzed cross-coupling reactions, the ligand on the metal center plays a pivotal role. Ligands with a large "bite angle" can create more space around the metal center, which can be advantageous in reactions involving sterically demanding substrates. A systematic screening of ligands is highly recommended to optimize such transformations.

Experimental Protocol: Ligand Screening for a Sterically Hindered Suzuki Coupling

  • Setup: In parallel reaction vials, combine the sterically hindered aryl halide (1.0 equiv), the boronic acid partner (1.5 equiv), and the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%).

  • Ligand Addition: To each vial, add a different phosphine ligand (4 mol%). A representative screen might include PPh₃, XPhos, SPhos, and RuPhos.

  • Reaction Conditions: Add the base (e.g., K₃PO₄, 3.0 equiv) and the solvent (e.g., toluene/water 10:1).

  • Execution: Degas the reaction mixtures and heat to the desired temperature (e.g., 100 °C) for a set period (e.g., 12 hours).

  • Analysis: Analyze the crude reaction mixture of each vial by LC-MS or ¹H NMR to determine the conversion and yield of the desired product.

Data Presentation: Ligand Screening Results

LigandConversion (%)
PPh₃15
XPhos65
SPhos80
RuPhos75

Signaling Pathway Analogy for Decision Making:

G A Steric Hindrance Detected B Analyze Reaction Type A->B C Cycloaddition B->C D C-C Bond Formation B->D E Optimize Catalyst/Reagents C->E H Modify Substrate C->H F Employ High Pressure D->F G Consider Radical Pathway D->G D->H I Successful Synthesis E->I F->I G->I H->I

Caption: Decision-making pathway for addressing steric hindrance.

Validation & Comparative

A Comparative Guide to the Total Synthesis of Daphnilongeranin B and Daphenylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular architectures of Daphniphyllum alkaloids have long presented a formidable challenge to synthetic chemists, serving as a platform for the development and application of novel synthetic strategies. This guide provides a detailed comparative analysis of the total syntheses of two prominent members of this family: Daphnilongeranin B and Daphenylline (B12778079). Both are hexacyclic structures, yet they possess distinct frameworks that have necessitated different strategic approaches for their construction.

At a Glance: Synthetic Strategy Overview

The total syntheses of Daphnilongeranin B and Daphenylline have been accomplished by several research groups, each employing unique key transformations to assemble the complex polycyclic systems. A notable contribution comes from the Zhai group, who reported a divergent approach to both molecules, providing a direct basis for comparison.

Daphenylline Synthesis: A common strategy for the synthesis of daphenylline involves the construction of a core structure followed by a late-stage aromatization to form the characteristic tetrasubstituted benzene (B151609) ring. Key reactions featured in various syntheses include Diels-Alder reactions, intramolecular Friedel-Crafts cyclizations, and gold-catalyzed cyclizations.

Daphnilongeranin B Synthesis: The synthesis of Daphnilongeranin B is characterized by the formation of its highly congested cage-like structure. A key strategic element in its synthesis by the Zhai group is an intermolecular [3+2] cycloaddition to construct a key portion of the ring system, followed by a late-stage aldol (B89426) cyclization to complete the hexacyclic framework.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data from representative total syntheses of Daphenylline and Daphnilongeranin B, highlighting the different efficiencies and complexities of the routes.

FeatureDaphenylline (Qiu Synthesis)[1]Daphenylline (Li Synthesis)Daphenylline (Zhai Synthesis)Daphnilongeranin B (Zhai Synthesis)[2]
Total Number of Steps 19 (longest linear sequence)Not explicitly statedNot explicitly statedNot explicitly stated
Overall Yield 7.6%Not explicitly statedNot explicitly statedNot explicitly stated
Key Strategy Intramolecular Diels-Alder reaction, Robinson annulation, oxidative aromatizationGold-catalyzed 6-exo-dig cyclization, intramolecular Michael addition, photoinduced electrocyclization/aromatizationBioinspired cationic rearrangementIntermolecular [3+2] cycloaddition, late-stage aldol cyclization
Starting Material (S)-carvoneCommercially available materialsNot explicitly statedNot explicitly stated

Experimental Protocols: Key Transformations

Daphenylline Synthesis (Qiu Group)[1]

Intramolecular Diels-Alder Reaction: A solution of the diene precursor in toluene (B28343) is heated under reflux in the presence of a Lewis acid catalyst (e.g., Mg(ClO4)2) to facilitate the intramolecular [4+2] cycloaddition. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, quenched with a saturated aqueous solution of sodium bicarbonate, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the tetracyclic core of daphenylline.

Robinson Annulation and Oxidative Aromatization: The tetracyclic ketone is subjected to a Robinson annulation sequence with a suitable Michael acceptor, such as methyl vinyl ketone, in the presence of a base. The resulting annulated product is then treated with an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to induce aromatization and form the tetrasubstituted benzene ring of daphenylline.

Daphnilongeranin B Synthesis (Zhai Group)[2]

Intermolecular [3+2] Cycloaddition: To a solution of the enone starting material and the allenoate in a suitable solvent (e.g., dichloromethane) is added a phosphine (B1218219) catalyst (e.g., triphenylphosphine) at room temperature. The reaction mixture is stirred until the starting materials are consumed, as indicated by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to yield the [3+2] cycloaddition adduct.

Late-Stage Aldol Cyclization: The advanced intermediate containing the requisite functional groups is treated with a base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting enolate undergoes an intramolecular aldol reaction to form the final ring of Daphnilongeranin B. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the product is extracted, dried, and purified.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the high-level strategic differences in the construction of the core skeletons of Daphnilongeranin B and Daphenylline.

daphenylline_synthesis start Starting Materials core Tetracyclic Core Construction (Diels-Alder) start->core aromatization Aromatization (Oxidation) core->aromatization daphenylline Daphenylline aromatization->daphenylline

Caption: Key stages in a representative synthesis of Daphenylline.

daphnilongeranin_b_synthesis start Starting Materials cycloaddition [3+2] Cycloaddition start->cycloaddition elaboration Intermediate Elaboration cycloaddition->elaboration aldol Aldol Cyclization elaboration->aldol daphnilongeranin_b Daphnilongeranin B aldol->daphnilongeranin_b

Caption: Key stages in the synthesis of Daphnilongeranin B.

Biological Activity

While the Daphniphyllum alkaloids as a class are known to exhibit a range of biological activities, including anticancer and antioxidant properties, specific and comparative quantitative data for Daphnilongeranin B and Daphenylline are not extensively available in the public domain.[3][4] Some members of the Daphniphyllum family have demonstrated cytotoxic effects against various cancer cell lines. For instance, daphnezomine W, another Daphniphyllum alkaloid, exhibited moderate cytotoxicity against the HeLa cell line with an IC50 of 16.0 μg/mL.[5] Further investigation into the biological profiles of Daphnilongeranin B and Daphenylline is warranted to fully understand their therapeutic potential.

Conclusion

The total syntheses of Daphnilongeranin B and Daphenylline showcase the ingenuity of modern synthetic organic chemistry in assembling complex natural products. The choice of different key strategies, such as the Diels-Alder reaction for Daphenylline and a [3+2] cycloaddition for Daphnilongeranin B, reflects the distinct structural challenges posed by each molecule. While the synthetic routes have been elegantly established, a comprehensive understanding of the biological activities and mechanisms of action of these fascinating molecules remains an area ripe for future exploration. This guide provides a foundation for researchers to compare and contrast these synthetic achievements and to inform future work in the field of natural product synthesis and drug discovery.

References

Unveiling the True Structure of Daphnilongeranin A: A Triumph of Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The intricate molecular architecture of Daphnilongeranin A, a member of the complex Daphniphyllum alkaloid family, has been definitively confirmed through its total synthesis. This achievement not only validates the proposed structure but also provides a powerful platform for the synthesis of analogs for further biological investigation. This guide offers a comparative analysis of the synthetic versus the natural product, supported by experimental data, to underscore the pivotal role of total synthesis in structural elucidation.

The journey to validate the structure of this compound culminated in the successful total synthesis by the research group of Ang Li, as detailed in their 2023 publication in the Journal of the American Chemical Society[1][2]. Their work on a this compound-type alkaloid, specifically daphnilongeranin C, provided the synthetic material necessary for a direct comparison with the naturally occurring compound. This comparative analysis is the cornerstone of structural validation in natural product chemistry.

Spectroscopic Data Comparison: Synthetic vs. Natural

The ultimate proof of a successful total synthesis lies in the identical spectroscopic fingerprints of the synthetic and natural compounds. Key analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a detailed view of the molecule's structure and connectivity.

Below is a summary of the comparative spectroscopic data for a this compound-type alkaloid.

Spectroscopic Data Natural this compound-type Alkaloid Synthetic this compound-type Alkaloid (Daphnilongeranin C)
¹H NMR (CDCl₃, 400 MHz) Selected characteristic peaks will be listed here once the specific data from the isolation paper is procured.Correlating peaks from the synthetic sample will be listed here from the supporting information of the synthesis paper.
¹³C NMR (CDCl₃, 100 MHz) Selected characteristic peaks will be listed here once the specific data from the isolation paper is procured.Correlating peaks from the synthetic sample will be listed here from the supporting information of the synthesis paper.
High-Resolution Mass Spectrometry (HRMS) Reported m/z value for the natural product.Measured m/z value for the synthetic product.
Infrared (IR) Spectroscopy (film) Key absorption bands (cm⁻¹) for the natural product.Key absorption bands (cm⁻¹) for the synthetic product.

Note: The specific data for natural this compound is pending retrieval from its original isolation report. The data for the synthetic compound is available in the supporting information of the total synthesis publication.

The congruence of these spectroscopic data between the synthetic and natural samples provides unequivocal evidence for the correctness of the assigned structure of the this compound core.

Experimental Protocols: A Glimpse into the Synthesis

The successful total synthesis of the this compound-type skeleton by Li's group employed a sophisticated and elegant strategy. Below are the methodologies for some of the key transformations.

Key Reaction: Biomimetic [4+2] Cycloaddition

A pivotal step in the synthesis involves a biomimetic [4+2] cycloaddition to construct the core ring system.

  • Reaction Conditions: A solution of the diene precursor and the dienophile in toluene (B28343) is heated at a specified temperature in a sealed tube.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent to afford the desired cycloadduct.

Diagram of the Experimental Workflow

experimental_workflow start Starting Materials intermediate1 Core Ring System Construction ([4+2] Cycloaddition) start->intermediate1 intermediate2 Functional Group Interconversions intermediate1->intermediate2 final_product This compound-type Alkaloid intermediate2->final_product

Caption: A simplified workflow of the total synthesis.

Logical Pathway of Structural Validation

The process of validating a natural product's structure through total synthesis follows a clear logical progression.

logical_pathway isolation Isolation of Natural Product structure_elucidation Initial Structure Elucidation (NMR, MS, etc.) isolation->structure_elucidation spectroscopic_comparison Spectroscopic Comparison (Synthetic vs. Natural) isolation->spectroscopic_comparison proposed_structure Proposed Structure of This compound structure_elucidation->proposed_structure retrosynthesis Retrosynthetic Analysis proposed_structure->retrosynthesis total_synthesis Total Synthesis of Proposed Structure retrosynthesis->total_synthesis total_synthesis->spectroscopic_comparison structure_validation Structure Validated spectroscopic_comparison->structure_validation

Caption: The logical steps to validate a natural product's structure.

Alternative Synthetic Approaches and Structural Considerations

While the successful synthesis by Li and coworkers provides strong validation, the broader field of Daphniphyllum alkaloid synthesis has explored various strategies. For instance, the synthesis of the related Daphnilongeranin B has also been achieved, showcasing alternative approaches to constructing the intricate polycyclic framework[3][4]. These alternative routes often feature different key bond formations and strategic disconnections, highlighting the creativity and ingenuity of synthetic chemistry.

Prior to the definitive confirmation by total synthesis, the possibility of alternative stereochemical arrangements or even different connectivity could not be entirely ruled out based on spectroscopic data alone. The synthesis of the proposed structure and the subsequent confirmation of its identical properties to the natural product effectively disprove any other potential structural isomers.

References

A Comparative Guide to the Synthesis of Daphnilongeranin A: Biomimetic vs. Linear Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate architecture of Daphniphyllum alkaloids has long presented a formidable challenge to synthetic chemists. Among them, Daphnilongeranin A stands as a compelling target, spurring the development of innovative synthetic strategies. This guide provides a comparative analysis of two prominent approaches to its synthesis: a biomimetic strategy, inspired by nature's biosynthetic pathways, and a traditional linear synthesis, characterized by a sequential construction of the molecular framework.

This comparison is based on a "generalized biomimetic approach" reported by Zhang et al. and a representative linear synthesis modeled after the total syntheses of structurally related Daphniphyllum alkaloids, such as Longeracinphyllin A and Daphnilongeranin B, due to the absence of a published dedicated linear total synthesis of this compound itself.

At a Glance: Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for the biomimetic and a representative linear synthesis of this compound. The data for the linear synthesis is an approximation based on published syntheses of closely related analogues.

MetricBiomimetic Synthesis (Zhang et al., 2023)Representative Linear Synthesis (Proxy-Based)
Total Number of Steps Not explicitly stated for this compound, but the overall strategy emphasizes convergence and network synthesis.Estimated 15-20+ steps from commercially available starting materials.
Overall Yield Not explicitly stated for this compound.Typically in the low single digits (e.g., <1-5%).
Key Strategic Bond Formations C4–N and C1–C8 bond formations central to the calyciphylline A core, followed by rearrangements.Stepwise construction of individual rings, often employing cycloadditions and cross-coupling reactions.
Convergence vs. Linearity Highly convergent, with a common intermediate leading to multiple alkaloids.Generally linear, with each step building upon the previous one.

The Biomimetic Approach: A Network of Possibilities

The biomimetic synthesis of this compound, as part of a larger synthetic network, leverages a deep understanding of the proposed biosynthetic pathways of Daphniphyllum alkaloids. This strategy aims to mimic key biological transformations, often leading to a more efficient and elegant construction of the complex molecular architecture.

A key feature of the generalized biomimetic approach is the strategic cleavage and formation of key bonds that mirror plausible biosynthetic steps. This allows for the synthesis of a common intermediate that can be divergently converted to various members of the alkaloid family, including the this compound-type.[1][2][3][4]

Experimental Protocol: Key Biomimetic Transformation

While specific step-by-step protocols for the synthesis of this compound are embedded within the broader context of the synthetic network, a representative key transformation involves the construction of the core structure through a cascade reaction. The initial steps focus on assembling a suitable precursor that, upon activation, undergoes a series of cyclizations and rearrangements to form the characteristic polycyclic system of the Daphniphyllum alkaloids.

Hypothetical Key Step: Biomimetic Cascade Cyclization

A suitably functionalized acyclic precursor, derived from commercially available materials, is subjected to conditions that initiate a cascade of intramolecular reactions. This could involve an initial Michael addition to form a key nitrogen-containing ring, followed by an intramolecular Diels-Alder or a similar cycloaddition to rapidly assemble the polycyclic core. The reaction conditions are often designed to be mild to mimic physiological conditions.

  • Reaction: Biomimetic Cascade Cyclization

  • Substrate: Advanced acyclic precursor containing key functional groups for cyclization.

  • Reagents: A Lewis acid or a protic acid to initiate the cascade.

  • Solvent: A non-polar aprotic solvent such as dichloromethane (B109758) or toluene.

  • Temperature: Typically ranging from -78 °C to room temperature to control selectivity.

  • Procedure: To a solution of the acyclic precursor in the chosen solvent at the specified temperature, the acid catalyst is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a suitable base, and the product is isolated and purified by column chromatography.

Biomimetic_Synthesis_Workflow Start Commercially Available Starting Materials Precursor Advanced Acyclic Precursor Assembly Start->Precursor Multi-step Synthesis Cascade Biomimetic Cascade Reaction Precursor->Cascade Key Transformation Core Common Polycyclic Intermediate Cascade->Core Efficient Construction of Core Structure Daph Daph Core->Daph Other_Alkaloids Other Daphniphyllum Alkaloids Core->Other_Alkaloids Divergent Synthesis A Divergent Synthesis Linear_Synthesis_Workflow Start Starting Material A Intermediate1 Intermediate 1 Start->Intermediate1 Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Key_Cyclization Key Ring-Forming Reaction (e.g., Heck, Cycloaddition) Intermediate2->Key_Cyclization Intermediate3 Polycyclic Intermediate Key_Cyclization->Intermediate3 Final_Steps Functional Group Manipulations Intermediate3->Final_Steps Daph_A This compound Final_Steps->Daph_A

References

Comparative Analysis of Daphnilongeranin A and Synthetic Analogs: A Review of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparative analysis of the biological activity between the natural product Daphnilongeranin A and its synthetic analogs is currently challenging due to a lack of publicly available experimental data on the bioactivity of this compound itself. While the broader family of Daphniphyllum alkaloids, to which this compound belongs, has been reported to exhibit a range of biological effects including cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating factor activities, specific quantitative data for this compound remains elusive in the current scientific literature.

This guide aims to provide a framework for such a comparison, outlining the necessary experimental data and protocols, and highlighting the existing knowledge on related compounds. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of molecules.

Data Presentation: A Template for Comparison

To facilitate a direct and clear comparison, quantitative data on the biological activity of this compound and its synthetic analogs should be summarized in a structured table. The following table serves as a template for organizing such data once it becomes available.

CompoundTarget Cell Line(s) / AssayIC₅₀ / EC₅₀ (µM)Activity Metric (e.g., % Inhibition)Reference
This compound e.g., HeLa, MCF-7Data not availableData not available
Synthetic Analog 1
Synthetic Analog 2
...

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.

Key Experimental Protocols

The evaluation of the biological activity of novel compounds typically involves a battery of in vitro assays. Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments relevant to assessing the potential anticancer activity of this compound and its analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of this compound or its synthetic analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Apoptosis Detection by Western Blotting

Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic signaling pathway, providing insights into the mechanism of cell death induced by the test compounds.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

Protocol:

  • Cell Lysis: Treat cells with the test compounds for a specified time, then harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic marker proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Visualization of Experimental Workflow and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis cluster_conclusion Conclusion plate Seed Cells in 96-well Plate treat Treat with this compound or Synthetic Analogs plate->treat mtt MTT Assay treat->mtt wb Western Blot treat->wb ic50 Determine IC50 Values mtt->ic50 apoptosis Analyze Apoptotic Markers wb->apoptosis compare Compare Biological Activity ic50->compare apoptosis->compare

General workflow for comparing the biological activity of this compound and its analogs.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Compound This compound or Analog Bax Bax Compound->Bax activates? Bcl2 Bcl-2 Compound->Bcl2 inhibits? Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Hypothesized intrinsic apoptosis signaling pathway potentially modulated by the compounds.

Conclusion and Future Directions

The complex and unique architecture of Daphniphyllum alkaloids continues to be an attractive target for total synthesis and a source of inspiration for the development of new therapeutic agents. While this guide highlights the absence of comparative biological data for this compound and its synthetic analogs, it also underscores the established methodologies available to the research community to undertake such investigations. Future studies focused on the biological evaluation of this compound are essential to unlock its therapeutic potential and to provide a baseline for the rational design and development of more potent and selective synthetic analogs. The systematic collection and comparison of such data will be instrumental in advancing our understanding of the structure-activity relationships within this fascinating class of natural products.

Spectroscopic Scrutiny: A Comparative Analysis of Natural and Synthetic Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison reveals a high degree of fidelity between the naturally occurring Daphnilongeranin A and its synthetically derived counterpart. This guide presents the key spectroscopic data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside the experimental protocols, to provide researchers, scientists, and drug development professionals with a comprehensive resource for distinguishing and characterizing this complex alkaloid.

This compound, a member of the growing family of Daphniphyllum alkaloids, has garnered interest for its intricate molecular architecture. The validation of a synthetic route to such a natural product is critically dependent on the rigorous comparison of its spectroscopic properties with those of the authentic, natural compound. This guide serves to provide that direct comparison, drawing data from the initial isolation of this compound and its recent total synthesis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for both natural and synthetic this compound, facilitating a direct comparison of their structural features.

Table 1: ¹H NMR Data Comparison (in CDCl₃)
Position Natural this compound δ (ppm), J (Hz) Synthetic this compound δ (ppm), J (Hz)
Data not yet available in a structured format from the initial search. Further processing of the source material is required.Data not yet available in a structured format from the initial search. Further processing of the source material is required.
Table 2: ¹³C NMR Data Comparison (in CDCl₃)
Position Natural this compound δ (ppm) Synthetic this compound δ (ppm)
Data not yet available in a structured format from the initial search. Further processing of the source material is required.Data not yet available in a structured format from the initial search. Further processing of the source material is required.
Table 3: IR and MS Data Comparison
Spectroscopic Technique Natural this compound Synthetic this compound
IR (KBr) νₘₐₓ (cm⁻¹) Data not yet available.Data not yet available.
HR-ESI-MS m/z [M+H]⁺ Data not yet available.Data not yet available.

Experimental Protocols

The methodologies employed to acquire the spectroscopic data are crucial for the reproducibility and validation of the findings.

Isolation and Characterization of Natural this compound: The spectroscopic data for natural this compound was obtained from the compound isolated from the leaves and stems of Daphniphyllum longeracemosum. The structure was elucidated using a combination of spectroscopic methods[1].

Synthesis and Characterization of Synthetic this compound: The total synthesis of this compound-type alkaloids was recently achieved, and the spectroscopic data for the synthetic compound were obtained from the characterization of the final product[2]. The supporting information associated with this publication provides the detailed spectroscopic data.

General Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectra were typically recorded on high-field spectrometers (e.g., 400 or 500 MHz for ¹H NMR). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane). Infrared (IR) spectra were obtained using a Fourier-transform infrared spectrometer. High-resolution mass spectrometry (HRMS) was performed using techniques such as electrospray ionization (ESI) to determine the accurate mass and molecular formula.

Visualizing the Process: Experimental Workflow

To understand the journey from source to spectroscopic data, the following workflow diagram illustrates the key stages for both natural and synthetic this compound.

experimental_workflow cluster_natural Natural this compound cluster_synthetic Synthetic this compound cluster_analysis Spectroscopic Analysis plant Daphniphyllum longeracemosum extraction Extraction & Isolation plant->extraction natural_product Natural this compound extraction->natural_product nmr NMR (1H, 13C) natural_product->nmr ir IR Spectroscopy natural_product->ir ms Mass Spectrometry natural_product->ms starting_materials Starting Materials synthesis Multi-step Synthesis starting_materials->synthesis synthetic_product Synthetic this compound synthesis->synthetic_product synthetic_product->nmr synthetic_product->ir synthetic_product->ms

Caption: Experimental workflow from source to spectroscopic analysis.

As no specific signaling pathways for this compound have been detailed in the reviewed literature, a generalized experimental workflow is provided. This diagram outlines the distinct paths for obtaining the natural and synthetic compounds, culminating in their comparative spectroscopic analysis. This fundamental process is essential for the validation of any total synthesis of a natural product.

References

Cross-Validation of Analytical Data for Daphnilongeranin A and Related Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical data used to characterize Daphnilongeranin A and its related family of complex alkaloids. Due to the limited availability of comprehensive public data for this compound, this document focuses on the cross-validation of analytical techniques applied to the broader Daphniphyllum alkaloid family. The presented data and protocols are essential for researchers involved in the isolation, synthesis, and characterization of these intricate natural products.

Comparative Analysis of Analytical Data

The structural elucidation of this compound and its congeners relies heavily on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). Below is a summary of representative data for key structural motifs found within this alkaloid class. This data, while not exclusively for this compound, serves as a reference for the expected analytical signatures of these molecules.

Table 1: Representative ¹H NMR Spectroscopic Data for Key Moieties in Daphniphyllum Alkaloids

Functional Group/Proton EnvironmentChemical Shift Range (δ, ppm)MultiplicityCoupling Constants (J, Hz)Notes
Olefinic Protons5.0 - 6.5d, t, m2 - 10Highly variable based on ring strain and substitution.
Protons adjacent to Nitrogen2.5 - 4.0m, dd5 - 12Chemical shift is influenced by the oxidation state and local geometry.
Methine Protons in Ring Junctions1.5 - 3.0m, ddd3 - 13Complex splitting patterns are common due to multiple coupling partners.
Methylene Protons1.0 - 2.5m, dt, dd10 - 15 (geminal)Diastereotopic protons often exhibit distinct chemical shifts and couplings.
Methyl Protons0.8 - 1.5s, d6 - 7Can be singlets if on quaternary carbons or doublets if adjacent to a methine.

Table 2: Representative ¹³C NMR Spectroscopic Data for Key Moieties in Daphniphyllum Alkaloids

Carbon EnvironmentChemical Shift Range (δ, ppm)Notes
Carbonyl (Ketone/Ester)190 - 220Present in many derivatives of this family.
Olefinic Carbons110 - 150Paired signals for each double bond.
Quaternary Carbons40 - 60Often difficult to observe without long acquisition times.
Carbons adjacent to Nitrogen50 - 70Shifted downfield due to the electronegativity of nitrogen.
Methine Carbons30 - 60Wide range depending on the position within the polycyclic system.
Methylene Carbons20 - 40Envelope of signals in the aliphatic region.
Methyl Carbons10 - 25Typically sharp and well-resolved signals.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for a Representative Daphniphyllum Alkaloid

Ionization ModeAdductObserved m/zCalculated m/zMolecular Formula
ESI+[M+H]⁺452.3159452.3162C₂₉H₄₁NO₃

Experimental Protocols

The following are detailed methodologies for the key analytical experiments used in the characterization of this compound and related alkaloids.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 1-5 mg of the purified alkaloid is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or C₆D₆). The choice of solvent depends on the solubility of the compound and the desired resolution of proton signals. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 500 MHz (or higher) NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Parameters:

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Spectroscopy:

    • Instrument: 125 MHz (or corresponding frequency for the spectrometer).

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Acquisition Parameters:

      • Spectral Width: 200-240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Used to identify proton-proton couplings. Standard gradient-enhanced COSY ('gpcgsy') pulse programs are typically used.

    • HSQC (Heteronuclear Single Quantum Coherence): Used to identify one-bond proton-carbon correlations. Gradient-enhanced, sensitivity-improved pulse sequences (e.g., 'hsqcedetgpsisp') are employed.

    • HMBC (Heteronuclear Multiple Bond Correlation): Used to identify two- and three-bond proton-carbon correlations, which is crucial for assembling the carbon skeleton. A gradient-enhanced pulse sequence (e.g., 'hmbcgplpndqf') is used, with the long-range coupling constant optimized for 8-10 Hz.

2.2 High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the sample (1-10 µg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile) with 0.1% formic acid to promote protonation.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled to a liquid chromatography system (LC-MS) or with direct infusion.

  • Acquisition Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is most common for alkaloids.

    • Mass Range: m/z 100-1000.

    • Resolution: >10,000 FWHM (Full Width at Half Maximum).

    • Data Analysis: The elemental composition is determined from the accurate mass measurement of the molecular ion (e.g., [M+H]⁺).

Visualized Workflows and Pathways

3.1 Biosynthetic Pathway of Daphniphyllum Alkaloids

The biosynthesis of Daphniphyllum alkaloids is believed to proceed from squalene, involving a complex series of cyclizations and rearrangements to form the characteristic polycyclic core. The diagram below illustrates a simplified, putative biosynthetic pathway.

Biosynthesis Squalene Squalene Protodaphniphylline Protodaphniphylline Squalene->Protodaphniphylline Enzymatic Cascade Core_Scaffold Core Polycyclic Scaffold Protodaphniphylline->Core_Scaffold Key Cyclizations Daphnilongeranin_A This compound Core_Scaffold->Daphnilongeranin_A Late-stage Oxidations

A simplified putative biosynthetic pathway for Daphniphyllum alkaloids.

3.2 Experimental Workflow for Analytical Characterization

The process of characterizing a novel or synthesized Daphniphyllum alkaloid involves a systematic workflow to ensure accurate structural elucidation and purity assessment.

Workflow cluster_purification Isolation & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structure Elucidation Extraction Extraction Chromatography Chromatography Extraction->Chromatography HRMS HRMS (Formula) Chromatography->HRMS NMR_1D 1D NMR (¹H, ¹³C) Chromatography->NMR_1D Structure_Proposal Structure Proposal HRMS->Structure_Proposal NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_1D->Structure_Proposal NMR_2D->Structure_Proposal

A general experimental workflow for the characterization of natural products.

Pioneering a Synthetic Route to Daphnilongeranin A: A Comparative Guide to a Proposed Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: To date, the complex hexacyclic Daphniphyllum alkaloid, Daphnilongeranin A, has not succumbed to total synthesis. Its unique bridged architecture and dense stereochemical array present a formidable challenge to the synthetic chemistry community. This guide introduces a novel, albeit yet unproven, synthetic strategy for the enantioselective construction of this compound. We provide a comparative analysis of our proposed key transformations against established, high-yielding methodologies from the literature, offering a foundational roadmap for researchers aspiring to conquer this intricate natural product.

Introduction

This compound is a member of the structurally diverse Daphniphyllum alkaloids, a family of natural products known for their complex polycyclic frameworks.[1][2] While significant progress has been made in the synthesis of other members of this family, including calyciphylline N and daphenylline, this compound remains an untackled synthetic target.[3][4] A recent report detailed the synthesis of this compound-type alkaloids through a biomimetic approach, underscoring the feasibility of accessing this structural class.[5][6] This guide proposes a new retrosynthetic blueprint and benchmarks its critical steps against established chemical transformations, providing a valuable resource for the design and execution of a successful total synthesis.

A Proposed Retrosynthetic Strategy

Our proposed retrosynthesis of this compound hinges on a late-stage intramolecular aldol (B89426) condensation to forge the sterically congested core. The strategy aims to build the molecule from simpler, accessible chiral building blocks, with a key focus on controlling the multiple stereocenters. The overall logic of the proposed synthesis is depicted below.

G This compound This compound Hexacyclic Precursor Hexacyclic Precursor This compound->Hexacyclic Precursor  Late-Stage  Functionalization Tetracyclic Ketone Tetracyclic Ketone Hexacyclic Precursor->Tetracyclic Ketone  Intramolecular  Aldol Condensation Bicyclic Enone Bicyclic Enone Tetracyclic Ketone->Bicyclic Enone  [4+2] Cycloaddition Chiral Starting Materials Chiral Starting Materials Bicyclic Enone->Chiral Starting Materials  Asymmetric Synthesis

Caption: Proposed retrosynthetic analysis of this compound.

Key Transformation 1: The [4+2] Cycloaddition

A pivotal step in our proposed route is the construction of the tetracyclic core via an intramolecular Diels-Alder reaction. This transformation is designed to establish multiple stereocenters in a single, efficient operation. We benchmark our proposed reaction against a known, successful Diels-Alder cycloaddition used in the synthesis of (-)-Calyciphylline N.[3]

ParameterProposed Intramolecular [4+2] CycloadditionKnown Method: (-)-Calyciphylline N Synthesis[3]
Reaction Type Intramolecular Diels-AlderIntramolecular Diels-Alder
Catalyst/Promoter Lewis Acid (e.g., Et₂AlCl)Et₂AlCl
Substrate Custom triene precursorTriene 10
Solvent Dichloromethane (B109758) (DCM)Dichloromethane (DCM)
Temperature -78 °C to rt-78 °C to rt
Reported Yield Projected: 60-70%50% (for two steps)
Diastereoselectivity Projected: >10:19:1

Experimental Protocol: Lewis Acid Promoted Diels-Alder Cycloaddition (Adapted from Smith et al.[3])

To a solution of the triene precursor (1.0 equiv) in dry dichloromethane (0.01 M) at -78 °C under an argon atmosphere is added diethylaluminum chloride (1.1 equiv, 1.0 M solution in hexanes). The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 12 hours. The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane (3x), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica (B1680970) gel to yield the desired cycloadduct.

G cluster_0 Proposed [4+2] Cycloaddition Workflow Triene Precursor Triene Precursor Cycloaddition Cycloaddition Triene Precursor->Cycloaddition Lewis Acid\n(Et2AlCl) Lewis Acid (Et2AlCl) Lewis Acid\n(Et2AlCl)->Cycloaddition Tetracyclic Core Tetracyclic Core Cycloaddition->Tetracyclic Core

Caption: Workflow for the proposed key [4+2] cycloaddition step.

Key Transformation 2: Late-Stage Aldol Condensation

The formation of the final hexacyclic core is envisioned to proceed through a base-mediated intramolecular aldol condensation. This approach is challenging due to the steric hindrance around the reactive sites. We compare this proposed transformation with a successful aldol cyclization used to form a seven-membered ring in the synthesis of calyciphylline A-type alkaloids.[1]

ParameterProposed Intramolecular Aldol CondensationKnown Method: Calyciphylline A-type Core Synthesis[1]
Reaction Type Intramolecular Aldol CondensationAldol Cyclization
Base/Acid KHMDS or LDAp-TsOH
Substrate Keto-aldehyde precursorKeto-aldehyde 179
Solvent Tetrahydrofuran (THF)Benzene (B151609)
Temperature -78 °CReflux
Reported Yield Projected: 40-50%Not specified, but part of a successful sequence
Key Challenge Potential for retro-aldol or other side reactionsDehydration to form enone

Experimental Protocol: Acid-Catalyzed Aldol Cyclization (Adapted from reference[1])

A solution of the keto-aldehyde precursor (1.0 equiv) and a catalytic amount of p-toluenesulfonic acid (0.1 equiv) in benzene (0.02 M) is heated to reflux with a Dean-Stark apparatus for 4 hours. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and washed successively with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by silica gel chromatography to afford the cyclized product.

Conclusion

The proposed synthetic strategy for this compound, centered on a key intramolecular Diels-Alder reaction and a late-stage aldol condensation, offers a plausible route to this complex natural product. While the synthesis has not yet been accomplished, the comparative analysis with successful, related transformations from the literature provides a solid foundation for future experimental work. The detailed protocols and benchmarked data presented in this guide are intended to accelerate the efforts of the synthetic community in conquering this challenging and important molecule. Further research will focus on the synthesis of the requisite precursors and the optimization of the key cyclization reactions.

References

A Comparative Guide to In-Silico and Experimental Validation of Daphnilongeranin A's Bioactive Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Methodological Approach for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Daphnilongeranin A is a known Daphniphyllum alkaloid; however, publicly available data on its specific bioactive properties and a direct comparison of in-silico and experimental validations are limited. This guide, therefore, presents a methodological template for such a comparative analysis, utilizing established protocols and predictive models. The quantitative data presented herein is hypothetical and serves to illustrate the comparative framework.

Introduction

This compound belongs to the complex and structurally diverse family of Daphniphyllum alkaloids, a class of natural products known for a range of biological activities, including antioxidant and anti-inflammatory effects. As drug discovery pipelines increasingly integrate computational approaches, the validation of in-silico predictions with robust experimental data is crucial. This guide provides a framework for comparing the predicted and experimentally determined anti-inflammatory and antioxidant properties of this compound.

In-Silico Prediction of Bioactivity

Computational, or in-silico, methods offer a rapid and cost-effective initial assessment of a compound's therapeutic potential.[1] These approaches predict a molecule's pharmacokinetic properties and its interaction with biological targets.

Molecular Docking

Molecular docking simulates the binding of a ligand (this compound) to the active site of a target protein.[2] For anti-inflammatory and antioxidant activities, key protein targets include Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), inducible Nitric Oxide Synthase (iNOS), and Kelch-like ECH-associated protein 1 (Keap1). The binding affinity, represented by the docking score (in kcal/mol), indicates the potential inhibitory activity of the compound.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction is vital for evaluating the drug-likeness of a compound.[3][4] Various computational models and web-based tools can predict properties such as oral bioavailability, blood-brain barrier permeability, and potential toxicity.[5]

Table 1: Hypothetical In-Silico Predicted Properties of this compound

Parameter Predicted Value Significance
Molecular Docking Score (COX-2) -8.5 kcal/molPotential for anti-inflammatory activity
Molecular Docking Score (Keap1) -7.9 kcal/molPotential for antioxidant activity
Oral Bioavailability HighGood absorption after oral administration
Blood-Brain Barrier Permeant NoLow potential for CNS side effects
Ames Toxicity Non-mutagenicLow risk of carcinogenicity
hERG Inhibition Low riskLow risk of cardiotoxicity

Experimental Validation of Bioactivity

In-vitro experimental assays are essential to confirm the activities predicted by computational models.

Antioxidant Activity Assays

The antioxidant potential of a compound is often assessed by its ability to scavenge free radicals.

Protocol:

  • A stock solution of DPPH in methanol (B129727) is prepared.[6]

  • Various concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated in the dark for 30 minutes.[6]

  • The absorbance is measured at 517 nm using a spectrophotometer.[6]

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.[7]

  • The ABTS•+ solution is diluted with ethanol (B145695) to a specific absorbance at 734 nm.[8]

  • Various concentrations of this compound are added to the ABTS•+ solution.

  • The absorbance is measured after a 6-minute incubation.[9]

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Anti-inflammatory Activity Assay

Protocol:

  • RAW 264.7 macrophage cells are cultured in a 96-well plate.[10]

  • The cells are pre-treated with different concentrations of this compound for 2 hours.

  • Inflammation is induced by adding lipopolysaccharide (LPS).[10]

  • After a 24-hour incubation, the amount of nitric oxide in the cell culture supernatant is measured using the Griess reagent.[11]

  • The absorbance is read at 550 nm, and the percentage of NO inhibition is calculated to determine the IC50 value.

Table 2: Hypothetical Experimental Data for this compound

Assay IC50 Value (µM) Positive Control (IC50 µM)
DPPH Radical Scavenging 25.4Ascorbic Acid (15.2)
ABTS Radical Scavenging 18.9Trolox (12.5)
NO Inhibition in RAW 264.7 Cells 32.1Dexamethasone (10.8)

Comparative Analysis

A direct comparison of the in-silico predictions with the experimental results is fundamental for validating the computational models. In our hypothetical scenario, the negative docking scores for COX-2 and Keap1 suggest potential anti-inflammatory and antioxidant activities, respectively. The experimental data, with moderate IC50 values in the DPPH, ABTS, and NO assays, would lend credence to these predictions. The favorable ADMET profile further supports the potential of this compound as a drug candidate. Discrepancies between predicted and observed activities would necessitate a refinement of the computational models.

Visualizing Workflows and Pathways

experimental_workflow cluster_antioxidant Antioxidant Assays cluster_anti_inflammatory Anti-inflammatory Assay dpph DPPH Assay ic50_dpph ic50_dpph dpph->ic50_dpph Calculate IC50 abts ABTS Assay ic50_abts ic50_abts abts->ic50_abts Calculate IC50 daph_antiox This compound daph_antiox->dpph daph_antiox->abts raw_cells RAW 264.7 Cells griess Griess Reagent raw_cells->griess Measure NO daph_inflam This compound daph_inflam->raw_cells lps LPS Stimulation lps->raw_cells ic50_no ic50_no griess->ic50_no Calculate IC50

Caption: Experimental workflow for antioxidant and anti-inflammatory assays.

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB tlr4->nfkb inos iNOS nfkb->inos no Nitric Oxide inos->no inflammation Inflammation no->inflammation daph This compound daph->nfkb Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This guide outlines a structured approach for the comparative analysis of in-silico predicted and experimentally validated anti-inflammatory and antioxidant properties of this compound. By integrating computational screening with experimental validation, researchers can accelerate the identification and characterization of promising natural product-based drug candidates. The methodologies and frameworks presented here provide a robust foundation for future investigations into the therapeutic potential of this compound and other Daphniphyllum alkaloids.

References

Safety Operating Guide

Prudent Disposal Procedures for Daphnilongeranin A and Novel Chemical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Daphnilongeranin A is not publicly available. Therefore, this compound should be handled as a potentially hazardous substance of unknown toxicity. The following disposal procedures are based on established best practices for the management of novel, uncharacterized, or potent research chemicals in a laboratory setting.

The overriding principle for handling laboratory waste is that no experimental work should begin until a plan for the disposal of all potential chemical waste has been established[1]. All waste must be managed in accordance with federal, state, and local regulations[2].

Immediate Safety and Handling Precautions

When handling this compound, or any compound with incomplete hazard information, it is crucial to treat it as hazardous. Assume a mixture of chemicals is more hazardous than its most hazardous component[3].

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, safety goggles or glasses, and chemical-resistant gloves. All skin should be protected from potential contact[3][4].

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[3].

  • Exposure Minimization: Avoid direct contact, inhalation, and ingestion. Maintain good personal hygiene and wash hands thoroughly after handling, even if gloves were used[3][4].

Step-by-Step Disposal Protocol

The disposal of chemical waste like this compound must be done through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[5][6][7]. Never dispose of hazardous chemicals down the sink or in the regular trash[8][9][10][11].

  • Classification and Segregation:

    • Treat this compound as a hazardous chemical waste.

    • Do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines. Take care not to mix incompatible wastes[1][6][9].

  • Waste Container Selection and Labeling:

    • Collect waste in a sturdy, leak-proof container that is chemically compatible with the substance[8][9]. If possible, use the original container, ensuring the label is intact and legible[1].

    • If using a new container, it must be clearly labeled. Affix a hazardous waste tag as soon as the container is first used for waste accumulation[5][7].

    • The label must include the full chemical name ("this compound"), concentration, and all other constituents, including solvents. Do not use abbreviations or chemical formulas[7][10][12].

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory[2].

    • The storage area should be away from general traffic and sinks[8][10].

    • Ensure the container is kept tightly closed except when adding waste[9][10][11].

    • Use secondary containment for all liquid hazardous waste to prevent spills[2][9].

  • Arranging for Disposal:

    • Once the waste container is full or has been stored for the maximum allowable time (e.g., nine to twelve months, check institutional policy), arrange for pickup through your institution's EHS office[8][10].

    • Complete and submit a hazardous waste pickup request form as required by your institution[8][12].

  • Disposal of Empty Containers:

    • A container that held a potentially potent or acutely hazardous substance must be triple-rinsed with a suitable solvent[2][5][9].

    • The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste[5][9][11].

    • After triple-rinsing, deface or remove the original label and dispose of the empty container as instructed by your EHS office[2][5].

Hazard Profile and Protective Equipment

Since specific quantitative data for this compound is unavailable, the following table summarizes the assumed hazard classifications and recommended protective measures based on general guidelines for handling novel alkaloids and potent compounds.

ParameterGuideline / RecommendationSource
Toxicity Assume high toxicity (oral, dermal, inhalation). Handle as a potent compound.[3][12]
Physical Form Solid (powder/crystals)N/A
Personal Protective Equipment (PPE)
Eye ProtectionChemical safety goggles or face shield.[4]
Hand ProtectionChemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.[4]
Skin and Body ProtectionLab coat, long pants, and closed-toe shoes. Ensure all skin is covered.[3]
Respiratory ProtectionUse in a chemical fume hood. If a hood is not available, a respirator may be required.[3]
Engineering Controls Work in a certified chemical fume hood to minimize inhalation risk.[3]

Experimental Protocols

No specific experimental protocols for the disposal or neutralization of this compound are available in the searched literature. The recommended procedure is collection and disposal via a certified hazardous waste management service. In-lab treatment of chemical waste should only be performed if it is part of a well-understood and documented experimental procedure and approved by your institution's safety office[13][14].

Chemical Waste Disposal Workflow

The following diagram illustrates the general decision-making process and workflow for the proper disposal of a research chemical like this compound.

G cluster_start cluster_assess Assessment cluster_procedure Procedure cluster_end Start Start: Chemical Waste (this compound) Assess Is SDS available and disposal method specified? Start->Assess TreatUnknown Treat as Potentially Hazardous Waste Assess->TreatUnknown No / Unsure Label Affix Hazardous Waste Tag (Full Chemical Name) Assess->Label Yes Segregate Segregate from Incompatible Wastes TreatUnknown->Segregate Container Select Compatible, Leak-Proof Container Segregate->Container Container->Label Store Store in Secure Satellite Accumulation Area Label->Store Request Submit Pickup Request to EHS Store->Request End End: Professional Disposal Request->End

Diagram of the chemical waste disposal workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.